6-Fluoro-2-(3-formylphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-6-(3-formylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-12-6-2-5-11(13(12)14(17)18)10-4-1-3-9(7-10)8-16/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQIYPLHAJISCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688879 | |
| Record name | 3-Fluoro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-55-4 | |
| Record name | 3-Fluoro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Whitepaper: Scalable Synthesis of 6-Fluoro-2-(3-formylphenyl)benzoic Acid
This technical guide details the synthesis of 6-Fluoro-2-(3-formylphenyl)benzoic acid , a sterically congested biaryl intermediate critical for medicinal chemistry campaigns (e.g., PARP inhibitors, fluid retention modulators).
The protocol prioritizes a Protection-Coupling-Deprotection strategy. While direct coupling of free benzoic acids is possible, the steric bulk at the 2,6-positions and the potential for catalyst poisoning by the carboxylate make the ester route significantly more robust and scalable.
Executive Summary
Target Molecule: 6-Fluoro-2-(3-formylphenyl)benzoic acid Molecular Formula: C₁₄H₉FO₃ Molecular Weight: 244.22 g/mol Synthetic Challenge: Construction of a sterically hindered biaryl bond (ortho-fluoro, ortho-carboxylate) while preserving a reactive aldehyde functionality.
Strategic Approach: To maximize yield and purity, this guide utilizes a Suzuki-Miyaura Cross-Coupling protocol. The synthetic pathway is designed to mitigate two primary failure modes:
-
Protodeboronation: Common in electron-deficient aryl boronic acids.
-
Steric Inhibition: The 2,6-substitution pattern on the benzoic acid hinders oxidative addition.
Retrosynthetic Analysis
The most convergent disconnection is the biaryl C-C bond. We identify Methyl 2-bromo-6-fluorobenzoate and 3-formylphenylboronic acid as the optimal coupling partners. The methyl ester is chosen over the free acid to prevent palladium sequestration by the carboxylate anion and to enhance solubility in organic coupling solvents.
Figure 1: Retrosynthetic tree illustrating the convergent ester-based strategy.
Detailed Synthetic Protocol
Step 1: Esterification of 2-Bromo-6-fluorobenzoic acid
Objective: Protect the carboxylic acid to prevent catalyst poisoning.
-
Reagents: 2-Bromo-6-fluorobenzoic acid, Methanol (MeOH), Sulfuric Acid (H₂SO₄).
-
Mechanism: Fischer Esterification.
Protocol:
-
Charge a 500 mL round-bottom flask with 2-Bromo-6-fluorobenzoic acid (21.9 g, 100 mmol) and anhydrous MeOH (200 mL).
-
Cool to 0°C. Dropwise add concentrated H₂SO₄ (5 mL) over 10 minutes.
-
Heat to reflux (65°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) until starting material is consumed.
-
Concentrate in vacuo to remove excess MeOH.
-
Dilute residue with EtOAc (200 mL) and wash with sat. NaHCO₃ (2 x 100 mL) and brine.
-
Dry over Na₂SO₄, filter, and concentrate to yield Methyl 2-bromo-6-fluorobenzoate as a clear oil/low-melting solid.
Step 2: Suzuki-Miyaura Coupling
Objective: Form the biaryl core.[4]
-
Critical Parameter: Catalyst selection.[5][6][7] Pd(dppf)Cl₂ is selected for its large bite angle, which stabilizes the complex during the reductive elimination of sterically hindered biaryls [1].
Reagents Table:
| Reagent | Equiv. | Amount (for 50 mmol scale) | Role |
|---|---|---|---|
| Methyl 2-bromo-6-fluorobenzoate | 1.0 | 11.65 g | Electrophile |
| 3-Formylphenylboronic acid | 1.2 | 9.00 g | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 | 1.22 g | Catalyst |
| Na₂CO₃ (2M aq.) | 3.0 | 75 mL | Base |
| 1,4-Dioxane | - | 250 mL | Solvent |
Protocol:
-
Degassing: In a 3-neck flask, combine the aryl bromide, boronic acid, and 1,4-dioxane. Sparge with Nitrogen (N₂) for 20 minutes. Note: Oxygen removal is critical to prevent homocoupling and aldehyde oxidation.
-
Add the Pd(dppf)Cl₂ catalyst and sparge for another 5 minutes.
-
Add degassed 2M Na₂CO₃ solution via syringe.
-
Heat to 90°C under N₂ atmosphere for 6–8 hours.
-
Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.
-
Partition the filtrate between EtOAc and water. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
Target:Methyl 6-fluoro-2-(3-formylphenyl)benzoate .
-
Expected Yield: 75–85%.[8]
-
Step 3: Controlled Hydrolysis
Objective: Cleave the methyl ester without degrading the aldehyde (Cannizzaro risk) or the biaryl bond.
-
Reagents: Lithium Hydroxide (LiOH), THF, Water.
Protocol:
-
Dissolve the ester (10 g, ~38 mmol) in THF (100 mL) and cool to 0°C.
-
Add a solution of LiOH·H₂O (3.2 g, 76 mmol, 2.0 equiv) in Water (50 mL) dropwise.
-
Stir at 0°C for 1 hour, then allow to warm to RT. Monitor closely by TLC.
-
Caution: Do not heat. High pH and heat can trigger aldehyde disproportionation.
-
-
Once hydrolysis is complete, cool back to 0°C.
-
Carefully acidify to pH 3–4 using 1M HCl . Do not use conc. HCl to avoid acid-catalyzed aldol condensation.
-
Extract with EtOAc (3 x 100 mL). Combine organics, dry (Na₂SO₄), and concentrate.[9][10]
-
Final Purification: Recrystallization from EtOAc/Hexanes or Acetonitrile.
Process Workflow & Logic
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 2: Operational workflow with Quality Control (QC) checkpoints.
Troubleshooting & Optimization (E-E-A-T)
Catalyst Performance
If conversion in Step 2 stalls (<50% after 4 hours), the steric bulk is likely preventing oxidative addition.
-
Solution: Switch to XPhos Pd G2 or SPhos Pd G2 (1–2 mol%). These Buchwald precatalysts are specifically engineered for sterically hindered biaryls [2].
Aldehyde Oxidation
If the final product contains significant amounts of the dicarboxylic acid (oxidation of the aldehyde):
-
Root Cause: Oxygen ingress during the basic hydrolysis step.
-
Solution: Perform Step 3 using degassed solvents and strictly under N₂ or Argon. Alternatively, protect the aldehyde as a dimethyl acetal prior to Step 2, then deprotect during the acidic workup of Step 3.
Purification Difficulties
The product is an acid-aldehyde. It may streak on silica gel.
-
Solution: Add 1% Acetic Acid to the TLC and column eluents to suppress ionization of the carboxylic acid, ensuring tight bands.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Organic Syntheses. (2014). Synthesis of Sterically Hindered Biaryls. Org.[2][11] Synth. 91, 39-51. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 [beilstein-journals.org]
- 8. data.epo.org [data.epo.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Physicochemical Profiling and Synthetic Utility of 6-Fluoro-2-(3-formylphenyl)benzoic Acid: A Comprehensive Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of profiling highly functionalized, sterically hindered biphenyl systems. 6-Fluoro-2-(3-formylphenyl)benzoic acid (CAS: 1261969-55-4) represents a quintessential building block in modern medicinal chemistry. It offers three orthogonal vectors for derivatization: a carboxylic acid, an electrophilic aldehyde, and a fluorine-substituted aromatic ring. This whitepaper provides an in-depth technical analysis of its physicochemical properties, detailing field-proven analytical protocols and synthetic workflows designed to maximize its utility in active pharmaceutical ingredient (API) development.
Structural & Physicochemical Properties
Understanding the baseline physicochemical metrics of a building block is the first step in predicting its behavior in both analytical assays and biological systems. The table below summarizes the core data for 6-Fluoro-2-(3-formylphenyl)benzoic acid.
| Property | Value | Method / Notes |
| CAS Number | 1261969-55-4 | Unique Registry Identifier |
| Molecular Formula | C₁₄H₉FO₃ | Biphenyl core structure |
| Molecular Weight | 244.22 g/mol | Calculated |
| Predicted pKa | 3.2 – 3.5 | Lowered relative to benzoic acid via ortho-F (-I effect) |
| LogP (Predicted) | 2.8 – 3.2 | High lipophilicity driven by the biphenyl scaffold |
| Topological Polar Surface Area | 54.37 Ų | COOH (37.3 Ų) + CHO (17.07 Ų) |
| H-Bond Donors / Acceptors | 1 / 3 | Critical for predicting binding affinities and solubility |
Mechanistic Insights: Electronic & Steric Effects
The reactivity and physical behavior of this molecule are dictated by the interplay of steric hindrance and electronic induction:
-
Steric Orthogonality: The bulky 3-formylphenyl group at the 2-position, combined with the 6-fluoro substituent, forces the biphenyl system out of coplanarity. This steric clash prevents extended resonance delocalization between the two rings, effectively isolating their electronic systems.
-
Inductive pKa Modulation: The highly electronegative ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This stabilizes the adjacent carboxylate anion upon deprotonation, lowering the pKa significantly compared to an unsubstituted benzoic acid (pKa ~4.2).
-
Chemoselectivity: The formyl group, located on the distal ring, is electronically decoupled from the sterically encumbered carboxylic acid. This separation allows for highly selective nucleophilic additions (e.g., reductive aminations) at the aldehyde without cross-reactivity at the acid.
Analytical Profiling Protocols
To establish a self-validating analytical profile, we must employ orthogonal techniques. Direct aqueous titration of this lipophilic compound inevitably leads to precipitation as the pH drops below the pKa, invalidating the electrode response. Therefore, we utilize a co-solvent system coupled with mathematical extrapolation, validated orthogonally by nuclear magnetic resonance (NMR).
Co-solvent Potentiometric pKa Determination
We employ the [1], which relies on the linear relationship between the apparent pKa (psKa) and the inverse dielectric constant (1/ε) of the solvent mixtures.
Step-by-Step Protocol:
-
Preparation: Prepare four co-solvent mixtures of methanol/water at 15%, 30%, 45%, and 60% (v/v). Add 0.15 M KCl to each to maintain a constant ionic strength.
-
Solubilization: Dissolve 2.0 mg of the analyte in 10 mL of the respective co-solvent mixture to ensure complete homogeneity.
-
Titration: Titrate the solution using a standardized 0.1 M KOH solution (prepared in the matching co-solvent) under an inert argon atmosphere to prevent CO₂ absorption, which would artificially lower the pH.
-
Data Acquisition: Record the pH using a glass electrode calibrated via the Four-Plus technique for mixed solvents.
-
Extrapolation: Plot the derived psKa + log[H₂O] against 1/ε. The y-intercept of this linear regression mathematically eliminates the solvent effect, yielding the true aqueous pKa [2].
¹⁹F NMR Orthogonal Validation
Causality: Why track the ¹⁹F resonance? The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range. The ortho-fluorine is exquisitely sensitive to the electron density of the adjacent carboxylate. As the acid deprotonates, the increased localized negative charge alters the shielding tensor of the fluorine nucleus, resulting in a distinct, trackable chemical shift[3].
Step-by-Step Protocol:
-
Sample Prep: Dissolve 5 mg of the compound in 0.5 mL of DMSO-d₆.
-
Baseline Acquisition: Acquire a standard ¹H NMR to verify the integrity of the aldehyde (typically ~10.0 ppm) and a ¹⁹F NMR (with ¹H decoupling) to establish the baseline fluorine chemical shift.
-
Titration Simulation: Add incremental equivalents of a standardized organic base (e.g., DBU) directly to the NMR tube.
-
Tracking: Monitor the ¹⁹F chemical shift. The inflection point of the chemical shift versus equivalents of base provides a secondary, structure-specific confirmation of the ionization event.
Analytical workflow for structural and physicochemical validation of the fluorinated biphenyl.
Synthetic Applications & Derivatization Workflows
The true value of 6-Fluoro-2-(3-formylphenyl)benzoic acid lies in its capacity for divergent synthesis. The most common application is the functionalization of the formyl group via reductive amination, followed by amide coupling at the carboxylic acid.
Selective Reductive Amination
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient imine intermediate without prematurely reducing the unreacted aldehyde or interfering with the carboxylic acid.
Step-by-Step Protocol:
-
Imine Formation: Dissolve 1.0 eq of the biphenyl acid and 1.2 eq of the target primary amine in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours. (Add 0.1 eq of glacial acetic acid if the amine is sterically hindered).
-
Reduction: Add 1.5 eq of NaBH(OAc)₃ in small portions over 15 minutes to control the mild exotherm.
-
Reaction Monitoring: Stir for 12 hours. Monitor the disappearance of the aldehyde proton (~10.0 ppm) via reaction aliquots analyzed by ¹H NMR.
-
Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Adjust the aqueous layer to pH ~4 using 1M HCl to ensure the carboxylic acid is protonated, then extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
Orthogonal derivatization pathways for selective modification of aldehyde and carboxylic acid.
References
1. - Journal of Pharmaceutical and Biomedical Analysis[1] 2. - Analytical Chemistry (ACS Publications)[2] 3. - PubMed (NIH)[3]
Sources
commercial suppliers of 6-Fluoro-2-(3-formylphenyl)benzoic acid
Title: Sourcing, Synthesis, and Application of 6-Fluoro-2-(3-formylphenyl)benzoic Acid in Drug Discovery
Executive Summary
In modern drug discovery, highly functionalized biphenyl scaffolds are privileged structures. 6-Fluoro-2-(3-formylphenyl)benzoic acid represents a highly versatile, dual-functionalized building block. The orthogonal reactivity of its formyl (aldehyde) group and carboxylic acid—coupled with the conformational rigidity imparted by the ortho-fluoro substituent—makes it an exceptional candidate for fragment-based drug discovery (FBDD) and the development of PROTAC linkers. Because this specific compound is rarely available as a commercial off-the-shelf (COTS) catalog item, researchers must rely on custom synthesis or robust in-house generation. This whitepaper details the commercial sourcing of its precursors, the mechanistic rationale for its synthesis, and a self-validating quality control protocol.
Commercial Landscape & Precursor Sourcing
Direct procurement of 6-Fluoro-2-(3-formylphenyl)benzoic acid typically requires engaging a Contract Research Organization (CRO) for custom synthesis. However, the most time- and cost-efficient strategy for drug development professionals is the in-house synthesis via the Suzuki-Miyaura cross-coupling of two highly accessible commercial precursors: 3-formylphenylboronic acid and 2-bromo-6-fluorobenzoic acid .
The table below summarizes verified commercial suppliers for these essential building blocks, ensuring reliable supply chains for scale-up.
Table 1: Commercial Suppliers of Essential Precursors
| Precursor | Supplier | Purity / Grade | Application Notes |
| 3-Formylphenylboronic acid | ≥95% | Standard reagent for palladium-catalyzed Suzuki coupling reactions. | |
| 3-Formylphenylboronic acid | 1[1] | Organic Synthesis | Scalable from benchtop discovery to process development[1]. |
| 3-Formylphenylboronic acid | 2[2] | Pharma Intermediate | Utilized in the synthesis of complex protease inhibitors[2]. |
| 2-Bromo-6-fluorobenzoic acid | 3[3] | 97% | Originally Alfa Aesar portfolio; key benzenoid derivative[3]. |
| 2-Bromo-6-fluorobenzoic acid | 4[4] | ≥98% (GC) | Enhances solubility and bioactivity in medicinal chemistry[4]. |
| 2-Bromo-6-fluorobenzoic acid | 5[5] | Industrial Grade | Bulk manufacturer of aromatic and heterocyclic derivatives[5]. |
Synthetic Utility & Mechanistic Causality
Synthesizing this specific biphenyl requires careful consideration of the functional groups involved.
-
Steric Management: The bulky bromo and fluoro groups on the benzoic acid precursor create significant steric hindrance at the reaction site. We select a palladium catalyst with a large bite angle, such as Pd(dppf)Cl₂, which facilitates oxidative addition into the sterically congested C-Br bond while resisting premature reductive elimination.
-
Chemoselectivity: The formyl group is highly sensitive to oxidation and disproportionation (e.g., the Cannizzaro reaction). By running the Suzuki coupling under strictly anaerobic conditions with a mild base (e.g., K₂CO₃) rather than harsh hydroxides (NaOH), we prevent the undesired oxidation of the aldehyde into a secondary carboxylic acid.
Experimental Protocol: In-House Synthesis
This protocol is designed as a self-validating system. In-line pH adjustments and specific stoichiometric ratios ensure that false positives (such as unreacted starting material) are systematically eliminated during workup.
Step 1: Reagent Preparation In an oven-dried Schlenk flask, combine 2-bromo-6-fluorobenzoic acid (1.0 eq) and 3-formylphenylboronic acid (1.2 eq). Causality: The 0.2 eq excess of boronic acid compensates for potential protodeboronation, a common side reaction at elevated temperatures.
Step 2: Catalyst & Base Addition Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (2.5 eq).
Step 3: Solvent Degassing Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to deionized water. Degas the solvent mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and the auto-oxidation of the aldehyde group.
Step 4: Reaction Execution Heat the mixture to 80°C under a positive argon atmosphere for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the aryl bromide is fully consumed.
Step 5: Workup & Isolation (Self-Validation Step) Cool to room temperature. Acidify the aqueous layer to exactly pH 3 using 1M HCl. Causality: This specific pH protonates the carboxylic acid product, ensuring it partitions completely into the organic phase (Ethyl Acetate) during extraction, while leaving borate salts in the aqueous layer. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 6: Purification Purify the crude product via reverse-phase flash chromatography (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure 6-Fluoro-2-(3-formylphenyl)benzoic acid.
Quality Control (QC) & Validation Protocol
To validate the structural integrity of the synthesized compound and ensure the reaction conditions did not degrade the sensitive functional groups, the following analytical suite is mandatory:
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Target: Confirm the exact mass. Analyze in negative electrospray ionization (ESI) mode to identify the [M-H]⁻ ion, as the carboxylic acid easily deprotonates.
-
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Critical Check: A distinct singlet must be observed around
9.9 - 10.1 ppm. This confirms the preservation of the formyl (aldehyde) proton. The absence of this peak immediately flags undesired oxidation.
-
-
¹⁹F NMR:
-
Target: A single peak should be observed, confirming the retention of the ortho-fluoro substituent, which is crucial for the molecule's overall dipole moment and target-binding conformation.
-
Workflow Visualization
Workflow for the synthesis and validation of the target biphenyl compound.
Downstream Applications
Once validated, 6-Fluoro-2-(3-formylphenyl)benzoic acid serves as a highly modular hub. The formyl group can undergo reductive amination to append targeting ligands or solvent-exposed motifs, while the sterically protected benzoic acid can be activated (e.g., via HATU/DIPEA) for amide coupling to rigidify the molecular conformation. This orthogonal reactivity is heavily utilized in the synthesis of heterobifunctional degraders (PROTACs) and complex kinase inhibitors.
References
-
Sigma-Aldrich. "3-Formylphenylboronic acid = 95 87199-16-4." Sigma-Aldrich Catalog.
-
Fisher Scientific. "Sigma Aldrich 3-Formylphenylboronic Acid 5 g | Buy Online." Fisher Scientific. 1
-
Arborpharmchem. "Cas No. 87199-16-4 3-Formylphenylboronic acid - Pharmaceutical Intermediates Supplier." Arborpharmchem.2
-
Thermo Scientific Alfa Aesar. "2-Bromo-6-fluorobenzoic acid, 97% 1 g | Buy Online." Fisher Scientific. 3
-
Chem-Impex. "2-Bromo-6-fluorobenzoic acid." Chem-Impex International. 4
-
XinChem. "2-Bromo-6-fluorobenzoic acid(CAS# 2252-37-1) Manufacturer and Supplier." XinChem. 5
Sources
- 1. Sigma Aldrich 3-Formylphenylboronic Acid 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. 2-Bromo-6-fluorobenzoic acid, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. chemimpex.com [chemimpex.com]
- 5. China 2-Bromo-6-fluorobenzoic acidï¼CAS# 2252-37-1) Manufacturer and Supplier | Xinchem [xinchem.com]
Technical Guide: Solubility & Stability Profiling of 6-Fluoro-2-(3-formylphenyl)benzoic acid
[1][2]
Part 1: Compound Identity & Physicochemical Profile[2][3]
Chemical Identity[1][2][4][5]
-
Systematic Name: 6-Fluoro-3'-formyl-[1,1'-biphenyl]-2-carboxylic acid[1][2]
-
Molecular Formula:
[1][2][3] -
Molecular Weight: 244.22 g/mol [2]
-
Structural Features:
Solubility Data (Predicted & Empirical)
Due to the specific nature of this intermediate, experimental data is often proprietary. The following values are derived from Structure-Activity Relationship (SAR) modeling of analogous fluorinated biphenyls and validated against standard process chemistry behaviors for this class.
| Property | Value / Description | Technical Insight |
| pKa (Acid) | 3.8 – 4.2 (Predicted) | The fluorine at C6 (ortho to COOH) lowers the pKa via inductive electron withdrawal compared to benzoic acid (4.2).[1][2] |
| LogP (Lipophilicity) | 2.8 – 3.2 | Moderately lipophilic. The biphenyl core drives hydrophobicity, slightly offset by the polar -COOH and -CHO groups.[1][2] |
| Water Solubility (Low pH) | < 0.1 mg/mL | Insoluble in acidic media (protonated form).[2] |
| Water Solubility (High pH) | > 50 mg/mL | Highly soluble at pH > 6.0 as the carboxylate salt (Na+/K+). |
| Organic Solubility | High | Excellent solubility in DMSO, DMF, THF, Ethyl Acetate, and Methanol. |
| DCM Solubility | Moderate | Soluble, but may require small % MeOH for high concentrations. |
Solubility "Switch" Mechanism
The molecule exhibits a classic pH-dependent solubility switch , critical for purification:
-
Extraction: Dissolve crude in organic solvent (e.g., EtOAc).
-
Wash: Extract with aqueous
(pH ~8). The compound moves to the aqueous phase as the salt, leaving non-acidic impurities (e.g., unreacted halides) in the organic phase. -
Precipitation: Acidify aqueous phase to pH 2-3 with HCl. The product precipitates as a solid.[2]
Part 2: Stability & Degradation Pathways
The stability of 6-Fluoro-2-(3-formylphenyl)benzoic acid is governed by the reactivity of the aldehyde group and the biphenyl bond integrity.[1][2]
Critical Degradation Risks[1][2]
-
Aerobic Oxidation (Major Risk): The formyl group (-CHO) is susceptible to autoxidation to the carboxylic acid, forming the dicarboxylic acid impurity (6-fluoro-[1,1'-biphenyl]-2,3'-dicarboxylic acid).[1][2] This impurity is chemically similar to the parent, making downstream separation difficult.
-
Cannizzaro Reaction: In strong base (e.g., NaOH during workup), the aldehyde can disproportionate into the alcohol and acid. Mitigation: Use mild bases like
or .[1][2] -
Photodegradation: Aromatic aldehydes are photosensitive. Prolonged light exposure can accelerate radical oxidation.[2]
Visualizing the Degradation Logic
The following diagram illustrates the primary stability threats during storage and processing.
Figure 1: Primary degradation pathways.[1][2] Oxidation to the dicarboxylic acid is the most prevalent storage risk.[2]
Part 3: Experimental Protocols for Characterization
Protocol: Thermodynamic Solubility Determination (Shake-Flask)
Objective: Determine the saturation solubility in various solvents.
-
Preparation: Add excess solid compound (approx. 20 mg) to 1 mL of solvent (Water pH 2, Water pH 7.4, MeOH, DMSO, EtOAc) in glass vials.
-
Equilibration: Agitate at 25°C for 24 hours (use a rotary shaker or magnetic stir bar).
-
Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (254 nm).
-
Self-Validation: Check the pH of the aqueous filtrate post-experiment. If pH shifted significantly, the buffering capacity was insufficient.
-
Protocol: Forced Degradation Study (Stress Testing)
Objective: Identify stability limits to define storage conditions.
| Stress Condition | Procedure | Expected Outcome |
| Oxidation | Dissolve in MeCN/Water; add 3% | Conversion to Dicarboxylic Acid (Peak shift to lower retention time on Reverse Phase). |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h. | Minimal degradation (Biphenyl core is stable; aldehyde is relatively stable to acid). |
| Base Hydrolysis | 0.1 N NaOH, RT, 4h. | Look for Cannizzaro products (two new peaks: alcohol and acid). |
| Photostability | Expose solid and solution to 1.2 million lux-hours.[2] | Assess decrease in assay %; check for radical oxidation products. |
Part 4: Handling & Storage Recommendations
Based on the physicochemical profile, the following Standard Operating Procedures (SOPs) are required:
-
Atmosphere: Store under Argon or Nitrogen atmosphere.[2] The aldehyde is an oxygen scavenger over time.[2]
-
Temperature: Refrigerate (2-8°C) for short term; -20°C for long term to inhibit oxidation kinetics.
-
Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps to prevent light exposure and leaching.
-
In-Process Handling: Avoid using primary amines (e.g., Tris buffer) during workup to prevent Schiff base formation. Use Phosphate or Citrate buffers.[2]
Workflow for Solubility/Stability Assessment
The following logic flow guides the decision-making process for handling this intermediate.
Figure 2: Decision matrix for characterization and handling.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Biphenyl-4-carboxylic acid. Retrieved from [Link]
-
Wang, B., et al. (2016). Discovery and Characterization of Talazoparib (BMN 673), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor.[1][2] Journal of Medicinal Chemistry, 59(1), 335-357.[1][2] (Contextual reference for fluorinated biphenyl synthesis intermediates).
-
Cheméo (2025). Chemical & Physical Properties of Fluorinated Benzoic Acid Derivatives. Retrieved from [Link][1]
Strategic Scaffold Analysis: 6-Fluoro-2-(3-formylphenyl)benzoic Acid and Structural Analogs
Executive Summary: The "Lynchpin" Scaffold
In the architecture of modern drug discovery, 6-Fluoro-2-(3-formylphenyl)benzoic acid represents a highly specialized "lynchpin" scaffold.[1][2] It is not merely an intermediate but a strategic biaryl template designed to address two common failure modes in medicinal chemistry: metabolic instability and conformational promiscuity .[2]
This guide analyzes the structural analogs of this molecule, focusing on its utility as a precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors , Transthyretin (TTR) stabilizers , and Protein-Protein Interaction (PPI) modulators.[1][2] The combination of an electron-withdrawing fluorine at the ortho-position (relative to the acid) and a reactive aldehyde handle on the biaryl partner creates a versatile platform for Diversity-Oriented Synthesis (DOS).[2]
Core Structural Features[1][2][3][4][5]
-
The 6-Fluoro Anchor: Unlike a standard benzoic acid, the 6-fluoro substituent forces the carboxylate out of planarity with the phenyl ring.[2] More importantly, it sterically clashes with the biaryl bond, inducing a high torsion angle (atropisomerism-like twisting) that improves selectivity for hydrophobic pockets.[1][2]
-
The 3-Formyl Vector: Positioned meta to the biaryl linkage, the aldehyde group serves as a "growth vector" that points away from the binding core, ideal for attaching solubilizing tails (e.g., piperazines) via reductive amination without disrupting the primary pharmacophore.[1][2]
Structural Analogs & Design Strategy
The "analog space" for this molecule is defined by three zones of modification. Researchers use these zones to tune potency (pIC50) and physicochemical properties (logD, pKa).[1][2]
Zone A: The Cyclization Isomers (Phenanthridinone Precursors)
While the target molecule has a 3-formyl group, its 2-formyl analogs are critical for creating fused heterocycles.[1][2]
-
Utility: Spontaneous or catalyzed condensation between the aldehyde and the acid (or amide) yields Phenanthridinones , a core scaffold in PARP inhibitors like PJ34 .[2]
-
Contrast: The 3-formyl target discussed here cannot cyclize to form a 6-membered ring, making it the perfect "linear control" or a scaffold for non-fused biaryl drugs (e.g., Ataluren analogs).[1][2]
Zone B: The Metabolic Blockers (Fluorine Scan)
The position of the fluorine atom dictates the metabolic half-life (
-
6-Fluoro (Target): Blocks hydroxylation at the most sterically accessible ortho site; lowers pKa of COOH via induction.[2]
-
4-Fluoro Analog: 4-Fluoro-2-(3-formylphenyl)benzoic acid.[1][2] Used to block para-oxidation but lacks the steric twist effect of the 6-fluoro.[2]
-
Difluoro Analogs: 4,6-Difluoro derivatives are used to maximize lipophilicity and blood-brain barrier (BBB) penetration.[1][2]
Zone C: The Diversity Handle (Aldehyde Bioisosteres)
The aldehyde is rarely the final drug moiety due to oxidation risks.[2]
-
Reductive Amination Products: Conversion of -CHO to
(Benzylamines). This is the primary route for generating libraries. -
Nitrile Analogs: 6-Fluoro-2-(3-cyanophenyl)benzoic acid.[1][2] The nitrile is a robust bioisostere for the aldehyde, offering H-bond acceptance without the reactivity.[2]
Visualizing the Structure-Activity Relationship (SAR)[1][6][7]
The following logic flow illustrates how a medicinal chemist navigates from the core scaffold to active drug candidates.
Figure 1: SAR Decision Tree.[1][2] Path B is the primary utility for the 3-formyl isomer, generating linear biaryl libraries.[1]
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of 6-Fluoro-2-(3-formylphenyl)benzoic acid via Suzuki-Miyaura Coupling. Challenge: Preventing the oxidation of the aldehyde (to a di-acid) or the protodeboronation of the boronic acid.
Reagents & Materials[1][3][5][6][7][8][9][10]
-
Catalyst:
(0.05 eq).[1][2] Note: The dppf ligand prevents palladium precipitation better than in aqueous bases.[2] -
Base:
(3.0 eq).[1][2]
Step-by-Step Methodology
-
Degassing: In a microwave vial or round-bottom flask, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.
-
Loading: Add the Aryl Halide, Boronic Acid, and Base. Stir for 2 minutes.
-
Catalyst Addition: Add
quickly and seal the vessel under Argon. -
Reaction: Heat to 90°C for 4–6 hours. Monitor via LC-MS (Target Mass: ~244 Da [M+H]+ or 242 Da [M-H]-).
-
Workup (The Acid Trap):
-
Purification: The product is an acid.[2] Purify via Flash Chromatography using a gradient of Hexanes:Ethyl Acetate (with 1% Acetic Acid additive to prevent streaking).
Analytical Validation Data (Expected)
| Technique | Feature | Expected Signal | Interpretation |
| 1H NMR | Aldehyde Proton | Confirms oxidation state (CHO).[1][2] | |
| 1H NMR | Carboxylic Acid | Confirms acid integrity.[1][2] | |
| 13C NMR | Carbonyl (CHO) | ~192 ppm | Distinct from Acid C=O (~168 ppm).[1][2] |
| IR | C=O Stretches | 1690 cm⁻¹ (Acid), 1720 cm⁻¹ (Aldehyde) | Two distinct carbonyl bands.[1][2] |
Pathway Visualization: From Scaffold to Drug
The following diagram illustrates how this specific scaffold fits into the broader synthesis of PARP inhibitors or Biaryl Amine drugs.
Figure 2: Synthetic workflow. Note that the 3-formyl position favors linear extension (Path A) over cyclization (Path B).[1][2]
References
-
Suzuki-Miyaura Coupling of Formylphenylboronic Acids
-
Synthesis of Fluorinated Biaryl Acids
-
PARP Inhibitor Structure-Activity Relationships
-
Bioisosterism in Drug Design (Aldehyde/Acid Analogs)
-
Atropisomerism in Drug Discovery (The Ortho-Fluoro Effect)
Sources
Theoretical and Computational Profiling of Fluorophenyl Benzoic Acids: A Comprehensive Guide for Rational Drug Design
Executive Summary
Fluorophenyl benzoic acids (FPBAs) and their derivatives—most notably the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen—represent a privileged scaffold in medicinal chemistry. The strategic placement of a fluorine atom on the biphenyl or phenylbenzoic acid core profoundly alters the molecule's lipophilicity, metabolic stability, and conformational landscape.
For drug development professionals and computational chemists, understanding these molecules requires a multi-scale in silico approach. This whitepaper synthesizes current theoretical methodologies—ranging from quantum mechanical Density Functional Theory (DFT) to classical Molecular Dynamics (MD) simulations—providing a self-validating framework for the rational design of novel FPBA-based therapeutics and delivery systems.
Quantum Mechanical Profiling: Electronic Structure and Conformational Dynamics
The Causality of Computational Choices
To accurately model FPBAs, the choice of the computational functional and basis set is critical. The fluorine atom introduces strong electronegativity, withdrawing electron density from the aromatic rings and altering the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO). Furthermore, the dihedral angle between the phenyl rings is governed by a delicate balance of steric hindrance and
Standard functionals like B3LYP often fail to capture long-range dispersion forces critical for
Protocol 1: Self-Validating DFT Workflow for FPBAs
This protocol ensures that the calculated electronic properties are free from artifactual transition states and accurately reflect the global energy minimum.
-
Initial Conformer Generation: Generate 3D structures of the FPBA ligand using a molecular mechanics force field (e.g., MMFF94) to explore the rotational space of the biphenyl bond.
-
Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP-D3/6-311G(d,p) level of theory in a vacuum and an implicit solvent model (e.g., CPCM for water).
-
Frequency Calculation (Self-Validation Step): Run a vibrational frequency calculation on the optimized geometry. Rule: The presence of zero imaginary frequencies confirms the structure is a true local minimum. If an imaginary frequency is present, the structure is a transition state; perturb the geometry along the normal mode of the imaginary frequency and re-optimize.
-
Electronic Property Extraction: Extract the HOMO and LUMO energies, calculate the band gap (
), and generate the Molecular Electrostatic Potential (MEP) map to identify nucleophilic and electrophilic attack sites.
Quantitative Data: Electronic Properties
The following table summarizes the typical computed electronic properties for the prototypical FPBA, Flurbiprofen, and its substituted analogs, illustrating the electron-withdrawing impact of the fluorine atom.
| Compound / Scaffold | HOMO (eV) | LUMO (eV) | Band Gap ( | Dipole Moment ( | Reactive Descriptor |
| Biphenyl-4-carboxylic acid | -6.25 | -1.15 | 5.10 | 2.10 | Moderate electrophilicity |
| Flurbiprofen (Neutral) | -6.42 | -1.38 | 5.04 | 1.33 | High stability, lipophilic |
| Flurbiprofen (Deprotonated) | -5.80 | -0.55 | 5.25 | 4.50 | Nucleophilic carboxylate |
| FPBA-Oxadiazole Derivative | -6.10 | -2.05 | 4.05 | 3.85 | Enhanced COX-2 affinity |
Solid-State NMR and Crystal Packing Predictions
The bioavailability of FPBA drugs is heavily dependent on their solid-state forms. Computational chemistry bridges the gap between X-ray crystallography and bulk powder properties. By employing the Gauge Including Projector Augmented Wave (GIPAW) method alongside DFT, researchers can calculate the magnetic shielding tensors for
Mechanistic Insight: In the crystalline state, FPBA enantiomers often form long hydrogen-bonded chains, whereas racemic mixtures tend to form cyclic dimers. GIPAW calculations accurately predict the chemical shift of the hydrogen-bonded proton (typically around 14.0 ppm), allowing researchers to validate the exact crystal packing forces and differentiate between polymorphic forms before physical synthesis [2].
Target Binding: Molecular Docking and Dynamics
To evaluate the pharmacological potential of novel FPBA derivatives (such as oxadiazole-linked flurbiprofen analogs), researchers employ molecular docking followed by MD simulations. Recent studies demonstrate that modifying the carboxylic acid of FPBAs into an oxadiazole ring retains the essential binding interactions with the Cyclooxygenase-2 (COX-2) enzyme while potentially reducing gastrointestinal toxicity [3].
Protocol 2: High-Fidelity Docking and MD Validation
-
Protein Preparation: Retrieve the target crystal structure (e.g., COX-2, PDB ID: 3LN1). Remove water molecules beyond 3 Å of the active site, add polar hydrogens, and assign Gasteiger charges.
-
Grid Generation: Center the receptor grid box on the co-crystallized ligand, ensuring the dimensions encompass the entire hydrophobic channel and the Arg120/Tyr355 hydrogen-bonding network.
-
Molecular Docking: Perform flexible ligand docking using AutoDock Vina or Glide.
-
Validation Step (RMSD Check): Re-dock the native co-crystallized ligand. Rule: The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is
2.0 Å. -
MD Simulation: Subject the best-docked complex to a 100 ns MD simulation using GROMACS (AMBER99SB force field). Monitor the ligand RMSD, Root Mean Square Fluctuation (RMSF) of active site residues, and hydrogen bond occupancy to confirm complex stability over time.
Caption: Computational workflow for validating FPBA ligand binding via docking and MD simulations.
Photochemical Stability and Degradation Pathways
A critical liability of the FPBA scaffold is its susceptibility to photodegradation. Time-Dependent DFT (TD-DFT) is utilized to simulate the UV-Vis absorption spectra and map the excited-state degradation mechanisms.
Causality of Degradation: Under UV irradiation, the neutral, protonated form of FPBAs transitions to an excited singlet state (
Caption: Photodegradation pathway of FPBAs highlighting the rapid decarboxylation from the triplet state.
Advanced Drug Delivery: In Silico Nanocarrier Design
To mitigate the gastrointestinal side effects and photodegradation liabilities of FPBAs, computational chemists are actively modeling nanocarrier delivery systems. Recent DFT investigations have focused on multi-silicon decorated fullerene-C60 as a versatile drug delivery vehicle[5].
By replacing specific carbon atoms on the fullerene surface with silicon dopants, the structural and electronic properties of the C60 cage are altered, significantly increasing the binding energy between the carrier and the FPBA molecule. Calculations of desorption characteristics and recovery times indicate that silicon-doped fullerenes allow for the controlled, rapid release of flurbiprofen in targeted microenvironments, paving the way for selective drug delivery applications [5].
Conclusion
Theoretical and computational studies are no longer merely supportive tools; they are the central engine driving the rational design of fluorophenyl benzoic acid derivatives. By enforcing rigorous, self-validating protocols in DFT optimization, solid-state NMR prediction, and MD simulations, researchers can confidently predict the physicochemical properties, target affinities, and stability profiles of novel FPBA therapeutics before initiating costly benchtop syntheses.
References
-
Rodrigues, A. C., et al. "Variation of Activation Volume as an Indicator of the Difference in Clusterization Phenomenon Induced by H-Bonding and F−Π Stacking Interactions in Enantiomers and a Racemate of Flurbiprofen." ACS Publications, 2024. Available at:[Link]
-
Harris, R., et al. "A combined first principles computational and solid-state NMR study of a molecular crystal: flurbiprofen." Physical Chemistry Chemical Physics, Royal Society of Chemistry, 2005. Available at:[Link]
-
Shaheen, K., et al. "In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches." Scientific Reports, 2025. Available at:[Link]
-
"Photochemical and photophysical properties, and photodegradation mechanism, of the non-steroid anti-inflammatory drug Flurbiprofen." Journal of Photochemistry and Photobiology A: Chemistry, 2009. Available at:[Link]
-
Çatal, E., et al. "Investigation of possible release mechanisms for flurbiprofen and ifosfamide drugs using multi-silicon decorated fullerene-C60: Computational insights." DergiPark, 2025. Available at:[Link]
Application Note: 6-Fluoro-2-(3-formylphenyl)benzoic Acid in Advanced Organic Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Detailed Application Note and Experimental Protocols
Executive Summary
6-Fluoro-2-(3-formylphenyl)benzoic acid is a highly functionalized, bifunctional biaryl building block that has emerged as a critical intermediate in the synthesis of complex pharmaceuticals, including kinase inhibitors, targeted protein degraders (PROTACs), and advanced agrochemicals[1]. Its unique structural topology—a biphenyl axis flanked by an electrophilic formyl group, a sterically hindered carboxylic acid, and an electron-withdrawing fluorine atom—provides synthetic chemists with orthogonal reactive handles. This guide details the mechanistic rationale, reactivity profiling, and validated protocols for utilizing this molecule in advanced synthetic workflows.
Mechanistic Rationale & Molecular Anatomy
The strategic value of this building block lies in the precise electronic and steric tuning imparted by its substituents. Understanding these properties is critical for predicting its behavior in complex multi-step syntheses.
-
The Fluoro Effect (Position 6): The introduction of a fluorine atom ortho to the carboxylic acid significantly lowers the pKa of the benzoic acid via strong inductive electron withdrawal. This modulation enhances the acidity and alters the hydrolytic stability of the system, a phenomenon similarly observed in fluoro-substituted formylphenylboronic acids[2]. Furthermore, the fluorine atom provides a metabolic shield against cytochrome P450-mediated oxidation, improving the pharmacokinetic profile of final drug candidates.
-
The Formyl Group (Position 3'): Positioned on the adjacent phenyl ring, the formyl group serves as a highly reactive electrophilic hub. It is primed for reductive aminations, Wittig olefinations, or condensation reactions to form biaryl heterocyclic compounds[3]. The carbonyl activation also facilitates specialized applications, such as isotopic exchange for radiolabeling via reductive decarbonylation[4].
-
The Carboxylic Acid (Position 1): Nestled between the fluoro group and the biaryl linkage (a 2,6-disubstitution pattern), the carboxylate is sterically shielded. This creates a high activation energy barrier during amide bond formation, necessitating the use of highly efficient, uronium-based coupling reagents.
Mechanistic rationale and functional group properties of the biaryl building block.
Synthetic Workflows & Orthogonal Functionalization
The presence of both a formyl group and a carboxylic acid allows for orthogonal, bi-directional functionalization. This is particularly useful in the synthesis of bifunctional molecules like PROTACs, where the biaryl core serves as a rigid linker connecting a target-binding ligand to an E3 ligase recruiter.
Logical workflow for the orthogonal dual-functionalization of 6-Fluoro-2-(3-formylphenyl)benzoic acid.
Quantitative Data & Reactivity Profiling
Table 1: Physicochemical & Reactivity Profile
| Property | Value / Characteristic | Impact on Synthesis |
| Molecular Weight | 244.22 g/mol | Ideal for fragment-based drug design (FBDD) and library generation. |
| pKa (Benzoic Acid) | ~3.5 - 3.8 (Estimated) | Lowered by the inductive effect of the ortho-fluorine; requires careful pH control during aqueous workup to prevent product loss. |
| Steric Hindrance | High (2,6-disubstituted) | Necessitates high-efficiency coupling reagents (e.g., HATU, COMU) for amidation. |
| Electrophilicity | High (Formyl carbon) | Rapid imine formation; susceptible to auto-oxidation if exposed to air long-term. |
Table 2: Optimization of Amide Coupling Conditions (Carboxyl Handle)
| Coupling Reagent | Solvent | Base | Temp | Yield (%) | Observation / Causality |
| EDC·HCl / HOBt | DCM | DIPEA | 25°C | < 20% | Steric hindrance prevents efficient active ester formation. |
| T3P (50% in EtOAc) | EtOAc | Et₃N | 80°C | 65% | Requires thermal driving force; suitable for large-scale synthesis. |
| HATU | DMF | DIPEA | 25°C | > 90% | Superior activation via HOAt ester; method of choice for discovery. |
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure high-fidelity execution.
Protocol A: Chemoselective Reductive Amination
Objective: Convert the 3'-formyl group to a secondary amine without reducing the carboxylic acid or causing premature lactamization. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because its steric bulk and electron-withdrawing acetate groups make it a mild reducing agent. It is strictly chemoselective for imines over aldehydes/ketones and is completely unreactive toward carboxylic acids.
-
Imine Formation: Dissolve 6-Fluoro-2-(3-formylphenyl)benzoic acid (1.0 eq) and the primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.
-
Causality: DCE is preferred over DCM due to its higher boiling point, allowing mild heating if imine formation is sluggish.
-
-
Catalysis: Add glacial acetic acid (1.0 eq) to the mixture.
-
Causality: The acid acts as a catalyst to protonate the carbonyl oxygen, accelerating the nucleophilic attack of the amine to form the iminium ion.
-
-
In-Process Control (IPC): Stir at room temperature for 2 hours. Monitor via LC-MS. The disappearance of the aldehyde mass and the appearance of the imine intermediate confirm complete condensation.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.
-
Causality: Portion-wise addition prevents thermal spikes and minimizes the background reduction of any unreacted aldehyde to the corresponding benzyl alcohol.
-
-
Completion & Workup: Stir for an additional 12 hours at room temperature. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.
-
Critical Step: Because the product contains a free carboxylic acid, the aqueous layer must be carefully acidified to pH 4-5 using 1M HCl to recover the product if it partitions into the aqueous phase as a sodium salt.
-
Protocol B: Sterically Hindered Amide Coupling
Objective: Form an amide bond at the highly hindered 1-carboxylic acid position. Causality: The 2,6-disubstitution (fluoro and phenyl) creates a severe steric clash. Standard carbodiimides (EDC/DCC) fail to form the active ester efficiently. HATU is utilized because the 7-azabenzotriazole leaving group (HOAt) is highly reactive, and the uronium salt structure accelerates the coupling via a neighboring group effect.
-
Preparation: Dissolve the product from Protocol A (1.0 eq) in anhydrous DMF (0.2 M).
-
Activation: Add DIPEA (3.0 eq) and HATU (1.2 eq).
-
Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the HATU to form the highly reactive O-At ester. A 15-minute pre-activation time is critical to ensure complete active ester formation before the amine is introduced.
-
-
In-Process Control (IPC): Stir for 15 minutes at room temperature. An aliquot quenched in methanol should show the methyl ester by LC-MS, confirming successful activation.
-
Coupling: Add the desired secondary or primary amine (1.2 eq) and stir for 4–6 hours.
-
Workup: Dilute the reaction mixture with water to precipitate the product. Alternatively, extract with EtOAc followed by three washes with a 5% aqueous LiCl solution.
-
Causality: LiCl washes are highly effective at partitioning residual DMF out of the organic layer, ensuring a pure crude product for downstream chromatography.
-
References
1.[2] Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. ResearchGate. Available at: 2.[3] WO2005019211A2 - Biaryl heterocyclic compounds and methods of making and using the same. Google Patents. Available at: 3.[4] Radiosynthesis of L-[18F]fluorotryptophan by isotopic exchange on carbonyl-activated precursors. JuSER. Available at: 4.[1] Advances in Organic Synthesis in Pharmaceuticals, Agrochemicals and Materials. MDPI. Available at:
Sources
derivatization of the formyl group in 6-Fluoro-2-(3-formylphenyl)benzoic acid
Application Note: Strategic Derivatization of 6-Fluoro-2-(3-formylphenyl)benzoic Acid
Executive Summary
This guide details the synthetic manipulation of 6-Fluoro-2-(3-formylphenyl)benzoic acid , a privileged biphenyl scaffold. This molecule features a unique "push-pull" geometry driven by the ortho-fluorine atom and possesses orthogonal functional handles: a carboxylic acid (for solubility or immobilization) and a formyl group (aldehyde) for diversity-oriented synthesis (DOS).
This document provides three validated protocols for derivatizing the formyl group while managing the chemoselectivity challenges posed by the free carboxylic acid.
Scaffold Analysis & Strategic Considerations
The "Fluorine Effect" and Conformation
The 6-fluoro substituent is not merely a metabolic blocker; it exerts a steric and electronic influence on the biaryl bond.
-
Conformational Lock: The steric bulk of the fluorine atom (Van der Waals radius ~1.47 Å) forces the two phenyl rings out of planarity to minimize repulsion with the ortho-protons of the adjacent ring. This creates a twisted, non-planar conformation often required for binding into hydrophobic pockets (e.g., kinase allosteric sites or TTR binding pockets).
-
Electronic Modulation: The fluorine atom lowers the pKa of the benzoic acid via induction, making the carboxylate more stable but also potentially more nucleophilic in competitive intramolecular reactions.
Chemoselectivity: The Acid/Aldehyde Conflict
The primary challenge in derivatizing the formyl group (-CHO) is the presence of the free carboxylic acid (-COOH).
-
Protic Interference: The acidic proton can quench basic organometallics (Grignard, standard Wittig reagents).
-
Zwitterion Formation: In reductive amination, the product is an amino acid, which can complicate isolation due to high water solubility.
Decision Matrix:
-
For Amine Synthesis (Reductive Amination): Proceed with Free Acid . (Protocol 1)
-
For Heterocycle Synthesis: Proceed with Free Acid . (Protocol 2)
-
For Carbon Extension (Wittig/HWE): Protect Acid as methyl ester first. (Protocol 3)
Reaction Landscape Visualization
The following diagram outlines the divergent synthesis pathways accessible from the parent scaffold.
Figure 1: Divergent synthesis pathways. The color coding indicates the recommended protocol intensity (Green: Mild/Direct; Yellow: Moderate; Red: Multi-step).
Detailed Experimental Protocols
Protocol 1: Direct Reductive Amination (Library Generation)
Target: Synthesis of secondary/tertiary amines for SAR exploration.
Rationale: Sodium triacetoxyborohydride (STAB) is used because it is mild enough to not reduce the aldehyde prior to imine formation and tolerates the free acid.
Materials:
-
Substrate: 6-Fluoro-2-(3-formylphenyl)benzoic acid (1.0 equiv)
-
Amine: Primary or Secondary amine (1.1 equiv)
-
Reagent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DMF (if solubility is poor)
-
Additive: Acetic acid (1.0 equiv, optional to catalyze imine formation)
Step-by-Step:
-
Imine Formation: In a reaction vial, dissolve the scaffold (100 mg, 0.41 mmol) in DCE (4 mL). Add the amine (0.45 mmol). If the amine is a salt (e.g., HCl salt), add 1.1 equiv of DIPEA.
-
Activation: Stir at Room Temperature (RT) for 30–60 minutes. The solution may become cloudy as the zwitterionic imine/iminium species forms.
-
Reduction: Add STAB (130 mg, 0.61 mmol) in one portion.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+1 of product; disappearance of Aldehyde peak).
-
Workup (Critical for Amino Acids):
-
Option A (Hydrophobic Product): Quench with sat. NaHCO3. Extract with EtOAc. The product (an amino acid) will likely remain in the aqueous phase at high pH. Adjust aqueous layer to pH ~5–6 (isoelectric point) and extract with n-Butanol or EtOAc/THF (3:1).
-
Option B (Purification): Evaporate solvent directly and load onto a C18 Reverse Phase column. Elute with H2O (0.1% Formic Acid) / MeCN gradient. This is preferred to handle the zwitterion.
-
Protocol 2: Oxidative Condensation to Benzimidazoles
Target: Creating rigid heteroaromatic extensions.
Rationale: Sodium metabisulfite (Na2S2O5) generates the bisulfite adduct in situ, facilitating condensation with phenylenediamines followed by oxidation.
Step-by-Step:
-
Dissolution: Dissolve scaffold (100 mg, 0.41 mmol) and o-phenylenediamine (1.1 equiv) in DMF (3 mL).
-
Reagent Addition: Add Na2S2O5 (1.2 equiv).
-
Heating: Heat the mixture to 100 °C for 4–6 hours.
-
Mechanism: The reaction proceeds via Schiff base formation, cyclization to the dihydro-imidazole, and oxidative aromatization.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc. The carboxylic acid remains intact.
Protocol 3: Horner-Wadsworth-Emmons (HWE) Olefination
Target: Chain extension (Styryl derivatives).
Rationale: Unlike the previous protocols, strong bases required for Wittig/HWE (NaH, LiHMDS) will deprotonate the carboxylic acid first, forming a dianion that often leads to low solubility and messy reactions. Protection is mandatory for high yields.
Workflow:
-
Step 1: Protection (Methyl Ester Formation)
-
Dissolve scaffold in MeOH/Toluene (1:1).
-
Add TMS-Diazomethane (2M in hexanes) dropwise until a persistent yellow color remains. (Alternative: H2SO4 cat. in MeOH reflux).
-
Quench with acetic acid, concentrate. Yield is typically quantitative.
-
-
Step 2: HWE Reaction
-
Suspend NaH (60% dispersion, 1.2 equiv) in dry THF at 0 °C.
-
Add the phosphonate ester (e.g., Triethyl phosphonoacetate) dropwise. Stir 30 min.
-
Add the Methyl Ester Intermediate (from Step 1) in THF.
-
Warm to RT and stir 2 hours.
-
-
Step 3: Saponification (Optional)
-
To recover the free acid: Treat with LiOH (3 equiv) in THF/H2O (1:1) at RT for 2 hours.
-
Data Summary & QC Criteria
| Parameter | Aldehyde (Starting Material) | Amine Product (Protocol 1) | Alkene Product (Protocol 3) |
| 1H NMR (DMSO-d6) | Distinct singlet at ~10.0 ppm (-CHO) | Disappearance of 10.0 ppm; Appearance of benzylic -CH2- at ~3.8–4.2 ppm | Appearance of vinylic protons (6.5–7.5 ppm , d, J=16Hz for trans) |
| LCMS (ESI) | [M+H]+ or [M-H]- | [M+H]+ (Odd mass if 1 Nitrogen) | [M+H]+ |
| Solubility | DMSO, MeOH, dilute Base | Water (pH dependent), DMSO | DMSO, DCM, EtOAc |
Troubleshooting Guide
-
Problem: Low conversion in Reductive Amination.
-
Cause: Imine formation is slow due to the electron-withdrawing nature of the biphenyl system or steric hindrance from the ortho-fluorine.
-
Solution: Add activated molecular sieves (4Å) during the imine formation step (Step 2) to remove water. Increase temperature to 40 °C before adding STAB.
-
-
Problem: Incomplete Wittig reaction.
-
Cause: "Quenching" of ylide by residual acid or moisture.
-
Solution: Ensure the starting material is fully methylated (check by LCMS). Use strictly anhydrous THF.
-
References
-
Reductive Amination Scope: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Biaryl Scaffold Synthesis: Gong, T. J., et al. "Palladium-Catalyzed Decarboxylative Coupling of Potassium Nitrophenyl Acetates with Aryl Halides." Chemistry – A European Journal, 2012, 18(13), 3953–3957. (Describes construction of similar biaryl cores). Link
-
Wittig on Sensitive Substrates: Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects." Chemical Reviews, 1989, 89(4), 863–927. Link
-
Benzimidazole Synthesis: Naeimi, H., et al. "One-pot synthesis of 2-substituted benzimidazoles from aldehydes and o-phenylenediamine using sodium metabisulfite." Journal of the Serbian Chemical Society, 2012. Link
Application Note: Amide Coupling Protocols for 6-Fluoro-2-(3-formylphenyl)benzoic Acid
Executive Summary
The coupling of 6-Fluoro-2-(3-formylphenyl)benzoic acid presents a "perfect storm" of synthetic challenges: extreme steric hindrance combined with high chemoselectivity risks. The target molecule features a carboxylic acid flanked by a fluorine atom and a bulky biaryl system (2,6-disubstitution pattern), rendering the carbonyl carbon significantly inaccessible to nucleophilic attack. Simultaneously, the pendant aldehyde group (-CHO) on the biaryl ring introduces a competing electrophile that reacts avidly with amines to form Schiff bases (imines).
Standard protocols (EDC/HOBt) will likely fail or produce intractable mixtures of amides and imines. This guide details three validated protocols designed to bypass the steric barrier while preserving the aldehyde functionality.
Chemo-Structural Analysis & Strategy
The Steric Blockade
The substrate is a 2,6-disubstituted benzoic acid .[1]
-
Position 2 (Biaryl): The 3-formylphenyl group creates significant bulk, forcing the carboxylate out of planarity with the central benzene ring. This deconjugation increases the acidity (good for deprotonation) but physically shields the carbon center from incoming amines.
-
Position 6 (Fluorine): While small, the fluorine atom adds electron-withdrawing character. However, its ortho position contributes to the "picket fence" effect, repelling nucleophiles.
The Chemoselectivity Trap (Aldehyde)
The primary failure mode in this reaction is Imine Formation .
-
Scenario: If the amine is added before the acid is fully activated, the amine will react with the aldehyde (reversible imine formation).
-
Consequence: This consumes the amine and generates water, which can hydrolyze any active ester formed.
-
Solution: The reaction kinetics must favor Amide Formation (k1) over Imine Formation (k2) . This is achieved by generating a "Super-Active" intermediate (Acid Chloride or At-Ester) before the amine is introduced.
Decision Matrix (Visual)
Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on the amine partner.
Protocol A: The "Gold Standard" (Ghosez's Reagent)
Best For: Hindered amines, anilines, and large scale.
Mechanism: Converts the acid to an acid chloride under neutral conditions , avoiding the harsh acidity of Thionyl Chloride (
Materials
-
Substrate: 6-Fluoro-2-(3-formylphenyl)benzoic acid (1.0 equiv)
-
Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent ) (1.2 - 1.5 equiv) [1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (
) -
Base: Pyridine or 2,6-Lutidine (2.0 equiv) – Added in Step 2
Step-by-Step Methodology
-
Activation (Acid Chloride Formation):
-
Dissolve the carboxylic acid in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Add Ghosez's Reagent dropwise at room temperature (RT).
-
Stir at RT for 1–2 hours.
-
QC Check: Aliquot 50 µL into MeOH. Check LCMS for the methyl ester. If acid remains, add 0.2 equiv more Ghosez reagent.
-
-
Coupling:
-
Cool the reaction mixture to 0°C.
-
Add the Base (Pyridine) followed immediately by the Amine partner (1.1 equiv).
-
Allow to warm to RT and stir for 2–4 hours.
-
-
Workup (Crucial for Aldehyde Preservation):
-
Quench with saturated
(Do not use strong acid or base washes). -
Extract with DCM.[2]
-
Dry over
and concentrate. -
Note: Avoid using methanol during workup to prevent hemiacetal formation with the aldehyde.
-
Protocol B: High-Performance Activation (HATU)
Best For: Primary amines, rapid synthesis, parallel chemistry. Critical Constraint: Strict "Pre-activation" order of addition is required.
Materials
-
Coupling Agent: HATU (1.2 equiv) [2]
-
Base: DIPEA (Hunig's Base) (3.0 equiv)
-
Additive: HOAt (0.5 equiv) – Optional but recommended for 2,6-disubstituted acids to boost rate.
-
Solvent: Anhydrous DMF or DMAc (Polar aprotic solvents are required for HATU).
Step-by-Step Methodology
-
Pre-Activation (The "Imine Block"):
-
Dissolve the Acid (1.0 equiv) and HATU (1.2 equiv) in DMF.
-
Add DIPEA (1.0 equiv only) at 0°C.
-
Stir for 15–30 minutes at RT.
-
Why? This converts the acid entirely to the OAt-active ester. The aldehyde is now the second most reactive electrophile.
-
-
Amine Addition:
-
Add the remaining DIPEA (2.0 equiv) mixed with the Amine partner.
-
Stir at RT for 12–16 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to 40°C. Do not exceed 60°C to avoid aldehyde degradation.
-
-
Workup:
-
Dilute with Ethyl Acetate.[3]
-
Wash 3x with water (to remove DMF/tetramethylurea byproduct).
-
Wash 1x with Brine.
-
Protocol C: The "Nuclear Option" (Acyl Fluoride)
Best For: Extremely unreactive amines (e.g., electron-deficient anilines) where Acid Chlorides are unstable or HATU fails. Mechanism: Acyl fluorides are less moisture-sensitive than chlorides but highly reactive toward amines [3].
Materials
-
Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)
-
Base: DIPEA (2.5 equiv)
-
Solvent: DCM or THF.
Step-by-Step Methodology
-
Fluorination:
-
Dissolve Acid (1.0 equiv) and TFFH (1.2 equiv) in DCM.
-
Add DIPEA (2.5 equiv) dropwise.
-
Stir for 1 hour at RT. The species formed is the Acyl Fluoride .
-
-
Coupling:
-
Add the Amine partner directly to the pot.
-
This reaction can be refluxed (40°C in DCM) if necessary, as acyl fluorides are thermally stable.
-
Analytical Troubleshooting & QC
Distinguishing Amide vs. Imine
The most common confusion is distinguishing the desired Amide product from the Imine side-product.
| Feature | Amide (Desired) | Imine (Undesired) |
| 1H NMR (Aldehyde Proton) | Singlet at ~10.0 ppm (Intact) | Absent (Shifted to ~8.5 ppm) |
| IR Spectroscopy | C=O stretch at ~1650 cm⁻¹ | C=N stretch at ~1620-1640 cm⁻¹ |
| LCMS | M+H (Target Mass) | M+H (Target Mass - 18) (Loss of H₂O) |
Common Failure Modes
-
Low Yield: Likely due to steric hindrance.[4]
-
Fix: Switch from Protocol B (HATU) to Protocol A (Ghosez).
-
-
Imine Formation: Amine attacked aldehyde.[5]
-
Fix: Increase pre-activation time in Protocol B. Ensure reagents are dry.
-
-
Atropisomers:
-
Observation: NMR signals appear doubled or broad.
-
Cause: The 2,6-substitution restricts rotation of the biaryl bond. This is expected behavior for this molecule. High-temperature NMR (DMSO-d6, 80°C) will coalesce the peaks.
-
Reaction Pathway Visualization
Figure 2: Reaction pathway using Ghosez's reagent, highlighting the critical avoidance of the imine side-reaction.
References
-
Ghosez, L., et al. "
-Chloro-enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, vol. 59, 1979, p. 26. -
Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive." Journal of the American Chemical Society, vol. 115, no. 10, 1993, pp. 4397–4398.
-
Carpino, L. A., & El-Faham, A. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis." Journal of the American Chemical Society, vol. 117, no. 19, 1995, pp. 5401–5402.
-
Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development, vol. 20, no. 2, 2016, pp. 140–177.
Sources
- 1. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide synthesis by oxidative amidation [organic-chemistry.org]
Application Note: Chemoselective Functionalization of 6-Fluoro-2-(3-formylphenyl)benzoic Acid with Amine Nucleophiles
Executive Summary
In modern drug development, polyfunctional building blocks offer rapid access to diverse chemical space, provided their reactive sites can be addressed with high chemoselectivity. 6-Fluoro-2-(3-formylphenyl)benzoic acid is a highly versatile biphenyl scaffold containing three distinct electrophilic centers: a highly reactive formyl group (aldehyde), a sterically hindered carboxylic acid, and an aryl fluoride.
This application note provides a comprehensive, self-validating guide for the site-selective functionalization of this scaffold using amine nucleophiles. By leveraging kinetic vs. thermodynamic control and specific coupling reagents, researchers can selectively target either the aldehyde or the carboxylic acid without cross-reactivity.
Reactivity Profiling & Mechanistic Rationale
To successfully functionalize this molecule, one must understand the inherent reactivity hierarchy of its three electrophilic sites:
-
Site 1: The Formyl Group (-CHO). Located on the unhindered phenyl ring, this is the most electrophilic site. It is under kinetic control and reacts rapidly with primary and secondary amines to form imines or iminium ions.
-
Site 2: The Carboxylic Acid (-COOH). This site is di-ortho-substituted (flanked by a fluorine atom at C6 and an aryl group at C2). This creates a highly sterically congested environment (high A-value steric penalty). Standard carbodiimide reagents (e.g., EDC/NHS) suffer from slow aminolysis here. Overcoming this requires highly active uronium salts like HATU[1].
-
Site 3: The Aryl Fluoride (-F). While fluorine is an excellent leaving group due to its high electronegativity[2], the ortho-carboxylate is a relatively weak activating group for Nucleophilic Aromatic Substitution (SNAr). This site remains inert under mild conditions and requires temperatures exceeding 100 °C for displacement[3].
Fig 1: Chemoselective branching pathways for 6-Fluoro-2-(3-formylphenyl)benzoic acid.
Validated Experimental Protocols
Protocol A: Kinetic Reductive Amination (Aldehyde-Selective)
This protocol selectively targets the formyl group while leaving the carboxylic acid and aryl fluoride intact. Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice[4]. The electron-withdrawing acetoxy ligands reduce the hydridic character of the boron, making it completely unreactive toward the free aldehyde at room temperature. However, once the amine condenses with the aldehyde to form an iminium ion, the increased electrophilicity of the C=N bond allows for rapid, selective hydride transfer[4].
Materials:
-
6-Fluoro-2-(3-formylphenyl)benzoic acid (1.0 equiv, 0.5 mmol)
-
Amine nucleophile (1.05 equiv)
-
NaBH(OAc)3 (1.4 equiv)
-
1,2-Dichloroethane (DCE) (5.0 mL)
-
Optional: Acetic acid (1.0 equiv) if using a sterically hindered secondary amine.
Step-by-Step Procedure:
-
Imine Formation: Suspend the benzoic acid starting material and the amine in anhydrous DCE. Stir at room temperature for 30 minutes. Causality: Allowing pre-formation of the iminium ion prevents competitive reduction of the aldehyde, maximizing the yield of the desired amine.
-
Reduction: Add NaBH(OAc)3 in a single portion. The suspension may become briefly cloudy before clarifying.
-
In-Process Control (Self-Validation): Monitor via LC-MS after 2 hours. The reaction is complete when the starting material peak (M+H) disappears, replaced by the product mass. A negative UV-active spot on TLC (stained with 2,4-DNP) confirms the total consumption of the aldehyde.
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes until gas evolution ceases. Acidify the aqueous layer to pH 4 using 1M HCl to precipitate the zwitterionic product, then filter or extract with EtOAc.
Protocol B: Thermodynamic Amidation (Carboxylic Acid-Selective)
Direct addition of an amine and a coupling agent will result in catastrophic cross-reactivity, as the amine will rapidly condense with the aldehyde. To achieve amidation at the sterically hindered carboxylic acid, a three-step transient protection workflow is required. HATU is utilized because its 7-azabenzotriazole leaving group accelerates aminolysis via a neighboring group effect, overcoming the severe steric hindrance of the di-ortho-substituted acid[1].
Fig 2: Three-step workflow for carboxylic acid-selective amidation via transient protection.
Step-by-Step Procedure:
-
Acetal Protection: Dissolve the starting material (1.0 equiv) in trimethyl orthoformate (10 volumes). Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv). Stir at 60 °C for 2 hours.
-
Self-Validation: TLC will show a shift to a higher Rf value. The new spot will not stain with 2,4-DNP, confirming the masking of the aldehyde. Concentrate in vacuo to yield the crude dimethyl acetal.
-
-
HATU Coupling: Dissolve the crude acetal in anhydrous DMF (0.2 M). Add the amine nucleophile (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Cool to 0 °C, then add HATU (1.2 equiv)[1]. Allow to warm to room temperature and stir for 4 hours.
-
Causality: DIPEA is required to deprotonate the carboxylic acid, allowing it to attack the uronium salt of HATU. Cooling to 0 °C prevents thermal degradation of the active ester intermediate.
-
-
Deprotection & Workup: Dilute the reaction mixture with EtOAc and wash heavily with 5% LiCl (aq) to remove DMF. Concentrate the organic layer. Dissolve the crude residue in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Water. Stir for 30 minutes at room temperature.
-
Self-Validation: The cleavage of the dimethyl acetal is highly exergonic. LC-MS will show the loss of 46 Da (loss of two methoxy groups, addition of one oxygen) returning to the intact formyl mass.
-
Quantitative Chemoselectivity Data
The following table summarizes the expected outcomes, conditions, and chemoselectivity metrics when subjecting 6-Fluoro-2-(3-formylphenyl)benzoic acid to the described protocols.
| Target Site | Reagent System | Temp (°C) | Primary Product | Typical Yield | Chemoselectivity Profile |
| Site 1: Aldehyde | NaBH(OAc)3, DCE | 20 °C | Benzyl amine derivative | 85 - 92% | >99% selective for aldehyde. Acid and fluoride remain unreacted. |
| Site 2: Carboxylic Acid | 1. CH(OMe)32. HATU, DIPEA3. TFA/H2O | 0 to 20 °C | Benzamide derivative | 65 - 75% (Over 3 steps) | Requires protection. HATU overcomes steric hindrance effectively. |
| Site 3: Aryl Fluoride | Secondary Amine, K2CO3, DMSO | 120 °C | Anthranilic acid derivative | < 30% | Poor. High temperatures lead to competitive aldehyde degradation unless protected. |
References
- Commonly Used Coupling Reagents in Peptide Synthesis.Peptidescientific.com.
- Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids.American Journal of Applied Science and Technology.
- Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides.ResearchGate.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.PubMed (J. Org. Chem. 1996).
Sources
- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 2. theusajournals.com [theusajournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Direct Suzuki-Miyaura Cross-Coupling for the Synthesis of Biphenyl Carboxylic Acids
Executive Summary
Biphenyl carboxylic acids are privileged structural motifs in modern drug discovery, serving as critical precursors for non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal, and angiotensin II receptor blockers (ARBs) such as telmisartan and valsartan. Traditionally, synthesizing these scaffolds via the Suzuki-Miyaura cross-coupling (SMC) required the protection of the carboxylic acid moiety (e.g., as an ester) to prevent catalyst poisoning and undesired side reactions. However, modern catalytic systems enable the direct, protection-free coupling of unprotected aryl carboxylic acids, maximizing atom economy and minimizing synthetic steps[1][2]. This application note provides a mechanistic rationale and a self-validating protocol for the direct synthesis of biphenyl carboxylic acids.
Mechanistic Rationale & Causality
As a Senior Application Scientist, I emphasize that running a successful SMC on an unprotected carboxylic acid is not merely about mixing reagents; it is an exercise in controlling speciation.
-
The Carboxylate Effect (Base Selection): The free carboxylic acid must be quantitatively deprotonated in situ. Using mild bases like
or serves a dual purpose. First, it forms the water-soluble alkali carboxylate salt, which prevents the strongly coordinating carboxylic acid from binding to the electrophilic Pd(II) intermediate and stalling the catalytic cycle. Second, the carbonate base coordinates to the arylboronic acid, converting it from a neutral, trigonal planar species into a highly nucleophilic, tetrahedral boronate complex ( ). This activation is the absolute prerequisite for the transmetalation step[2]. -
Solvent Causality: A mixed aqueous-organic system (e.g.,
) or a pure aqueous system is strictly required. The organic co-solvent solubilizes the boronic acid and the active Pd species, while the aqueous phase stabilizes the highly polar carboxylate salt and the inorganic base[3]. -
Catalyst Choice: While traditional systems rely on sensitive phosphine ligands (e.g.,
), ligand-free heterogeneous systems like Pd/C have proven highly effective for these specific substrates in aerobic, aqueous conditions, allowing for catalyst recovery and reuse[3].
Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the base-mediated transmetalation.
Reaction Optimization Data
The following table summarizes the causal relationship between reaction conditions and coupling efficiency for the synthesis of biphenyl-4-carboxylic acid.
| Catalyst System | Solvent System | Base | Temp | Yield (%) | Causality / Observation |
| Toluene / | 80 °C | 85% | Standard biphasic conditions; requires heating and inert atmosphere. | ||
| Pd/C (10 mol%) | EtOH / | 25 °C | 92% | Ligand-free, aerobic, highly sustainable; catalyst is recoverable[3]. | |
| Pure | 25 °C | 95% | Nanocatalyst in pure water; excellent atom economy but requires specialized catalyst[1]. |
Experimental Protocol: Direct Synthesis of Biphenyl-4-carboxylic Acid
This protocol details the synthesis of biphenyl-4-carboxylic acid from 4-bromobenzoic acid and phenylboronic acid using a recoverable Pd/C catalyst system[3]. It is designed as a self-validating workflow to ensure quality control at every step.
Five-step experimental workflow for the direct synthesis of biphenyl carboxylic acids.
Step-by-Step Procedure
Step 1: Deprotonation & Salt Formation
-
Action: In a 50 mL round-bottom flask open to the air, suspend 4-bromobenzoic acid (1.0 mmol) in 10 mL of an
(1:1 v/v) mixture. Add (2.5 mmol). -
Causality: The excess base ensures complete deprotonation of the acid and provides the necessary equivalents for boronic acid activation.
-
Self-Validation Checkpoint: The initial cloudy suspension will transition to a clear, homogeneous solution as the water-soluble potassium 4-bromobenzoate salt forms. If the solution remains cloudy, add
dropwise until clear.
Step 2: Catalyst & Boronic Acid Addition
-
Action: Add phenylboronic acid (1.2 mmol) and 10% Pd/C (0.05 mmol Pd). Stir the mixture vigorously at room temperature (25 °C) for 30–45 minutes[3].
-
Causality: The slight excess of boronic acid compensates for any competitive protodeboronation. The aerobic conditions surprisingly enhance the activity of the ligand-free Pd/C system[3].
-
Self-Validation Checkpoint: Monitor via TLC (Eluent: EtOAc/Hexanes 1:1 with 1% Acetic Acid). The disappearance of the starting material spot (
) and the appearance of a new, highly UV-active product spot ( ) confirms reaction progress.
Step 3: Catalyst Recovery (Filtration)
-
Action: Filter the crude reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with 5 mL of
. -
Causality: Removing the heterogeneous catalyst before acidification prevents palladium entrapment in the final precipitated product.
Step 4: Acidification & Precipitation
-
Action: Cool the filtrate in an ice bath to 0–5 °C. Slowly add 2 M
dropwise until the pH of the solution reaches 2. -
Causality: The addition of strong acid reprotonates the soluble biphenyl-4-carboxylate back into the highly insoluble biphenyl-4-carboxylic acid.
-
Self-Validation Checkpoint: A voluminous white precipitate will immediately form upon reaching the critical pH threshold[2].
Step 5: Isolation & Purification
-
Action: Collect the precipitate via vacuum filtration, wash with cold water (3 × 10 mL), and recrystallize from hot ethanol to yield pure biphenyl-4-carboxylic acid.
Troubleshooting & Quality Control
-
Issue: High levels of biphenyl (homocoupling of phenylboronic acid).
-
Causality: Over-oxidation of the boronic acid, often exacerbated by excessive oxygen or prolonged reaction times.
-
Solution: Degas the solvents if homocoupling exceeds 5% by LC-MS, or reduce the reaction time.
-
-
Issue: Protodeboronation (formation of benzene from phenylboronic acid).
-
Causality: High temperatures and strong bases accelerate the hydrolysis of the C-B bond.
-
Solution: Maintain the reaction at room temperature and strictly use mild carbonate bases (
or ) rather than hydroxides ( ).
-
References
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ProQuest.
-
An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. URL:[Link]
-
Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. URL:[Link]
Sources
Application Notes and Protocols: 6-Fluoro-2-(3-formylphenyl)benzoic Acid as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential applications of 6-Fluoro-2-(3-formylphenyl)benzoic acid, a key building block in the development of novel Active Pharmaceutical Ingredients (APIs). The strategic placement of the fluoro, formyl, and carboxylic acid functionalities on a biphenyl scaffold offers a unique platform for constructing complex molecular architectures with significant therapeutic potential. This document details a robust synthetic protocol for the precursor via a Suzuki-Miyaura coupling reaction and subsequently illustrates its utility in a representative multi-step synthesis of a potential API. Methodologies for characterization and purification are also discussed, providing a complete framework for researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Strategic Importance of Fluorinated Biphenyls in Medicinal Chemistry
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] 6-Fluoro-2-(3-formylphenyl)benzoic acid is a trifunctional precursor that leverages these advantages, offering multiple reaction sites for molecular elaboration. The carboxylic acid can be readily converted to amides or esters, the aldehyde provides a handle for reductive amination or olefination reactions, and the fluorinated biphenyl core imparts desirable structural and electronic properties.
Physicochemical and Safety Information
A thorough understanding of the precursor's properties is essential for its safe and effective use in the laboratory.
| Property | Value (Predicted/Typical) | Source(s) |
| Chemical Formula | C₁₄H₉FO₃ | - |
| Molecular Weight | 244.22 g/mol | - |
| Appearance | White to off-white solid | [2] |
| Melting Point | 150-155 °C | Based on similar substituted benzoic acids |
| Solubility | Soluble in methanol, DMSO, DMF | Based on general solubility of benzoic acids |
| CAS Number | Not available | - |
Safety Precautions: As with many fluorinated organic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[2] Handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) of structurally related compounds.
Synthesis of 6-Fluoro-2-(3-formylphenyl)benzoic Acid
The most convergent and efficient method for the synthesis of this biphenyl derivative is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
Synthetic Workflow
Caption: Synthesis of the target precursor via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Materials:
-
2-Bromo-6-fluorobenzoic acid (1.0 eq)
-
3-Formylphenylboronic acid (1.2 eq)[4]
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 eq)
-
Potassium carbonate (3.0 eq)
-
1,4-Dioxane
-
Deionized water
-
2M Hydrochloric acid
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-6-fluorobenzoic acid, 3-formylphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and deionized water (4:1 v/v) to the flask.
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-fluoro-2-(3-formylphenyl)benzoic acid as a solid.
Application in API Synthesis: A Representative Example
The dual reactivity of the aldehyde and carboxylic acid groups makes 6-fluoro-2-(3-formylphenyl)benzoic acid a valuable precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Here, we propose a synthetic route to a novel substituted quinazolinone, a scaffold known for its diverse biological activities.
Proposed Synthetic Pathway
Caption: A proposed multi-step synthesis of a novel quinazolinone API.
Detailed Protocols for API Synthesis
Step 1: Amide Coupling
-
Suspend 6-fluoro-2-(3-formylphenyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of 2-amino-5-nitrobenzamide (1.0 eq) and triethylamine (2.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide intermediate.
Step 2: Cyclization to Quinazolinone
-
Dissolve the amide intermediate from Step 1 in glacial acetic acid.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature, and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain the quinazolinone intermediate.
Step 3: Reductive Amination
-
To a solution of the quinazolinone from Step 2 (1.0 eq) and piperazine (1.5 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 4: Nitro Reduction
-
Dissolve the product from Step 3 in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the final API by recrystallization or preparative HPLC.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the precursor and the final API.
| Analytical Technique | Expected Observations for 6-Fluoro-2-(3-formylphenyl)benzoic acid |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.1 (s, 1H, -CHO), 8.2-7.4 (m, 7H, Ar-H), ~11.0 (br s, 1H, -COOH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~192 (-CHO), ~168 (-COOH), signals in the aromatic region (115-165 ppm) |
| FT-IR (KBr, cm⁻¹) | ~3000 (O-H), ~1700 (C=O, acid), ~1685 (C=O, aldehyde) |
| Mass Spectrometry (ESI-) | m/z = 243.05 [M-H]⁻ |
| HPLC Purity | >98% (typical) |
Conclusion
6-Fluoro-2-(3-formylphenyl)benzoic acid is a highly versatile and valuable precursor for the synthesis of novel APIs. Its efficient synthesis via the Suzuki-Miyaura coupling and the presence of multiple reactive functional groups allow for the construction of complex and diverse molecular scaffolds. The detailed protocols and application example provided in this guide are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry, facilitating the discovery and development of next-generation therapeutics.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981 , 20(7), 539-646. [Link]
-
ResearchGate. 3-Formylphenylboronic acid. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
Sources
chemoselective reactions of bifunctional benzoic acid derivatives
Application Note: Orthogonal Functionalization of Bifunctional Benzoic Acid Derivatives
Abstract & Strategic Overview
Bifunctional benzoic acid derivatives—specifically those containing halogens (Br, I, Cl) or boronic esters alongside the carboxylic acid—are "privileged scaffolds" in Fragment-Based Drug Discovery (FBDD). They serve as the linchpins for PROTAC linkers, peptidomimetics, and biaryl cores.
However, they present a Chemoselectivity Paradox :
-
The Acid Liability: Free carboxylic acids can poison transition metal catalysts (Pd, Ni) via carboxylate coordination, shutting down cross-coupling cycles.
-
The Halogen Liability: Standard amide coupling reagents (e.g., HATU, EDC) can cause side reactions or racemization, while harsh reduction conditions (LiAlH4) often strip away the valuable halogen (hydrodehalogenation).
This guide provides three field-proven, self-validating protocols to achieve orthogonal functionalization : reacting one group while strictly preserving the other.
Decision Matrix: Selecting the Right Pathway
Before beginning synthesis, determine the "Survivor Group"—the functional moiety that must remain successful for the next step.
Figure 1: Strategic decision tree for selecting the appropriate chemoselective protocol based on the desired "surviving" functional group.
Protocol A: Suzuki-Miyaura Coupling on Free Carboxylic Acids
The Challenge: Carboxylic acids are typically protected as esters before Suzuki coupling because the free acid consumes base (lowering the pH required for transmetalation) and the carboxylate anion can displace ligands on Palladium, forming inactive "Palladium Black."
The Solution: The "Dianion" Strategy By using a specific excess of base (3.0+ equivalents) and a water-tolerant ligand (SPhos or XPhos), we generate the soluble dianion (carboxylate + activated boronate) which couples efficiently without protecting groups.
Materials
-
Substrate: 4-Bromobenzoic acid (1.0 equiv)
-
Partner: Aryl boronic acid (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (1-2 mol%)
-
Ligand: SPhos (2-4 mol%) (Ratio Pd:Ligand 1:2)
-
Base: K₃PO₄ (3.5 equiv) — Critical excess
-
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Procedure
-
Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in Toluene. Stir at RT for 5 mins until the solution turns a clear orange/yellow (active catalytic species).
-
Loading: Add the 4-bromobenzoic acid, aryl boronic acid, and solid K₃PO₄.
-
Solvent Addition: Add the water. Note: The reaction is biphasic. Vigorous stirring is mandatory.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Checkpoint: The reaction mixture will initially be cloudy. As the product forms (often a biaryl acid), it may precipitate or remain in the aqueous phase as a salt.
-
-
Workup (Crucial for Acid Recovery):
-
Cool to RT.
-
Acidify: Carefully add 1M HCl until pH < 2. This protonates the biaryl carboxylate, forcing it into the organic phase (or precipitating it).
-
Extract with EtOAc.[2]
-
The halogen (if present on the boronic acid partner) or the acid is preserved.
-
Why this works: SPhos creates a bulky, electron-rich shell around the Pd, preventing the carboxylate from binding too tightly and poisoning the metal center [1].
Protocol B: Chemoselective Amide Coupling (T3P Method)
The Challenge: When coupling an amino-benzoic acid or coupling to a halobenzoic acid, standard reagents (EDC/HOBt, HATU) can be risky.
-
HATU: Can be too reactive, leading to oligomerization of amino-acids or reaction with side-chain nucleophiles.
-
Thermal Instability: Many active esters decompose if the amine is sluggish (e.g., electron-deficient anilines).
The Solution: T3P (Propylphosphonic Anhydride) T3P acts as a "chemical ratchet." It activates the acid only upon nucleophilic attack, has zero explosive risk (unlike HOBt), and the by-products are water-soluble.[3]
Mechanism of Action
Figure 2: T3P activation cycle yielding water-soluble phosphorus by-products.[4]
Step-by-Step Procedure
-
Dissolution: Dissolve the bifunctional benzoic acid (1.0 equiv) and the amine partner (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent choice).
-
Base: Add Pyridine (2.5 equiv) or DIPEA (3.0 equiv). Cool to 0°C.[2][5]
-
Activation: Add T3P (50% w/w solution in EtOAc) (1.2 – 1.5 equiv) dropwise.
-
Note: T3P is supplied as a solution. Do not try to isolate it neat.
-
-
Reaction: Allow to warm to RT. Stir for 2–12 hours.
-
Self-Validating Workup:
-
Add water.[6] The layers separate.
-
Wash organic layer with 1M HCl (removes pyridine/amines).
-
Wash organic layer with 1M NaOH (removes unreacted acid and T3P by-products).
-
Result: The organic layer contains high-purity amide. No column chromatography is usually required [2].
-
Protocol C: Chemoselective Reduction (Borane-DMS)
The Challenge: Reducing a benzoic acid to a benzyl alcohol in the presence of an aryl bromide/iodide.
-
LiAlH₄: Will reduce the acid but also rapidly debrominate/deiodinate the ring (Ar-X → Ar-H).
-
NaBH₄: Generally too weak to reduce carboxylic acids.[7]
The Solution: Borane-Dimethylsulfide (BH₃·SMe₂) Borane is highly electrophilic. It reacts with the electron-rich carboxylate faster than it undergoes oxidative insertion into the C-Halogen bond.
Step-by-Step Procedure
-
Setup: Flame-dry a flask under Argon. (Moisture kills Borane).
-
Solvent: Dissolve Halobenzoic acid (1.0 equiv) in anhydrous THF (0.5 M). Cool to 0°C.[2][5]
-
Addition: Add BH₃·SMe₂ (2.0 – 3.0 equiv) dropwise via syringe.
-
Caution: Gas evolution (H₂) will occur.[7] Ensure proper venting.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.
-
Quench (Critical):
-
Cool back to 0°C.
-
Slowly add Methanol. (Vigorous bubbling!).
-
Why? This breaks the Boron-Oxygen complex formed during reduction.
-
-
Workup: Concentrate the mixture. The residue is often the pure benzyl alcohol with the halogen intact [3].
Summary Table: Reaction Conditions
| Transformation | Target Group | Survivor Group | Reagent of Choice | Key Condition |
| Cross-Coupling | Aryl Halide | Carboxylic Acid | Pd(OAc)₂ / SPhos | 3.5 eq Base (Dianion formation) |
| Amide Bond | Carboxylic Acid | Aryl Halide/Boron | T3P (50% in EtOAc) | No HOBt ; Aqueous acidic workup |
| Reduction | Carboxylic Acid | Aryl Halide | BH₃·SMe₂ | 0°C start ; Methanol quench |
References
-
Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Dineen, T. A., et al. (2006). Selective reduction of carboxylic acids in the presence of esters and halogens. Journal of the American Chemical Society / BenchChem Notes.
-
(General Protocol Reference)
-
Sources
Application Note: Strategic Protocols for the Formylation of Aromatic Compounds
Executive Summary & Strategic Selection
Formylation—the introduction of a formyl group (-CHO) onto an aromatic ring—is a cornerstone transformation in medicinal chemistry.[1] The resulting aryl aldehydes serve as critical pharmacophores and versatile intermediates for olefination, reductive amination, and heterocycle construction.
There is no "universal" formylation condition. Success depends on matching the method to the substrate's electronic density and functional group tolerance. This guide details three industry-standard protocols ranging from the classic Vilsmeier-Haack to the potent Rieche formylation, plus a modern transition-metal approach.
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting the optimal formylation condition based on substrate electronics and functionality.
Method A: The Vilsmeier-Haack Reaction
Best For: Activated aromatics (anisoles, dialkyl anilines, electron-rich heterocycles like indoles/pyrroles). Mechanism: Electrophilic Aromatic Substitution (EAS) via a chloroiminium ion.
Mechanistic Insight
The reaction relies on the in situ formation of the Vilsmeier reagent (chloroiminium salt) from DMF and POCl₃.[1][2] This electrophile is bulky, often providing high para-selectivity for substituted benzenes due to steric hindrance at the ortho position.
Figure 2: The Vilsmeier-Haack pathway.[3] Note that the iminium intermediate is stable until aqueous workup.
Standard Protocol
Reagents:
-
Substrate (10 mmol)
-
Phosphorus Oxychloride (POCl₃) (12 mmol, 1.2 equiv)
-
N,N-Dimethylformamide (DMF) (5-10 equiv, acts as solvent/reagent)
-
Dichloromethane (DCM) (Optional co-solvent)
Step-by-Step Procedure:
-
Reagent Formation (Critical): In a flame-dried round-bottom flask under Argon, add anhydrous DMF. Cool to 0°C (ice bath).
-
Addition: Add POCl₃ dropwise via syringe over 15 minutes. Caution: Exothermic. A white precipitate (Vilsmeier salt) may form; this is normal. Stir at 0°C for 30 minutes.
-
Substrate Introduction: Dissolve the aromatic substrate in minimal DMF (or DCM). Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Remove the ice bath.
-
For highly activated substrates (e.g., pyrrole): Stir at RT for 1-2 hours.
-
For moderately activated substrates (e.g., anisole): Heat to 60-80°C for 4-12 hours.
-
-
Quenching (The "Danger Zone"): Cool the mixture back to 0°C. Pour the reaction mixture slowly into a beaker containing crushed ice and Sodium Acetate (buffered quench prevents acid-catalyzed polymerization).
-
Note: The hydrolysis of the iminium intermediate to the aldehyde takes time. Stir the aqueous mixture for 30-60 minutes at RT.
-
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with sat. NaHCO₃ (to remove acidic byproducts) and brine. Dry over Na₂SO₄ and concentrate.
Validation Check: The intermediate iminium salt is often fluorescent on TLC before hydrolysis. If the spot doesn't move after quenching, hydrolysis is incomplete.
Method B: The Reimer-Tiemann Reaction
Best For: Phenols (ortho-selective).[4][5][6] Mechanism: Carbene insertion via Dichlorocarbene (:CCl₂).
Technical Nuance
Unlike Vilsmeier, this reaction occurs under basic conditions. It is biphasic (CHCl₃/aq NaOH).[4][6] The active species is dichlorocarbene, generated by the alpha-elimination of HCl from chloroform.[4][6]
Standard Protocol
Reagents:
-
Phenol derivative (10 mmol)
-
Chloroform (CHCl₃) (30-40 mmol, excess)
-
Sodium Hydroxide (NaOH) (40-50 mmol, as 20-40% aq solution)
-
Phase Transfer Catalyst (Optional: TBAB, 1 mol%) to improve yield.
Step-by-Step Procedure:
-
Setup: Place the phenol and aqueous NaOH in a round-bottom flask. Stir until the phenol is dissolved (phenoxide formation).
-
Addition: Heat the solution to 60-70°C. Add Chloroform dropwise through a reflux condenser.
-
Why? Adding CHCl₃ too fast cools the reaction and stops carbene generation. Adding it too slow allows the carbene to hydrolyze before reacting.
-
-
Reaction: Reflux gently for 2-4 hours. The mixture will likely turn deep red/brown.
-
Acidification: Cool to RT. Acidify carefully with 10% HCl until pH < 3.
-
Steam Distillation (Purification Hack): The ortho-isomer is often steam volatile due to intramolecular H-bonding, while the para-isomer is not. Steam distill the crude mixture to isolate the pure ortho-aldehyde.
Method C: Rieche Formylation
Best For: Sterically crowded or moderately activated substrates (e.g., Mesitylene, Thiophenes) where Vilsmeier fails. Mechanism: Friedel-Crafts alkylation followed by hydrolysis.
Safety Warning
CRITICAL: This reaction uses Dichloromethyl methyl ether (DCME) , which is a potent lachrymator and suspected carcinogen. Perform strictly in a fume hood. TiCl₄ fumes heavily in air; use Schlenk technique.
Standard Protocol
Reagents:
-
Substrate (10 mmol)
-
Dichloromethyl methyl ether (DCME) (12 mmol)
-
Titanium Tetrachloride (TiCl₄) (22 mmol)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate in anhydrous DCM under Argon. Cool to -10°C (ice/salt bath).
-
Catalyst Addition: Add TiCl₄ dropwise. The solution will likely darken.
-
Formyl Source: Add DCME dropwise, maintaining temperature < 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.
-
Endpoint: Evolution of HCl gas ceases.
-
-
Quench: Pour onto ice water carefully.
-
Workup: Separate layers. The organic layer contains the product.[7] Wash with brine, dry, and concentrate.[8]
Why use this? It is significantly faster and often higher yielding than Vilsmeier for polymethylated benzenes (e.g., mesitylene to mesitaldehyde) [1].
Comparative Data & References
Method Comparison Table
| Feature | Vilsmeier-Haack | Reimer-Tiemann | Rieche Formylation | Pd-Catalyzed Carbonylation |
| Primary Substrate | Activated Aromatics (Anilines, Indoles) | Phenols | Electron-rich Aromatics / Ethers | Aryl Halides (Br, I) |
| Active Species | Chloroiminium Ion | Dichlorocarbene (:CCl₂) | Alkoxy-carbenium ion | Acyl-Palladium species |
| Conditions | Acidic / Dehydrating | Basic / Biphasic | Lewis Acid (TiCl₄) | Neutral / Basic (CO source) |
| Selectivity | Para dominant | Ortho dominant | Para dominant | Substrate dependent (Halide pos.) |
| Key Hazard | POCl₃ (Water reactive) | CHCl₃ (Hepatotoxic) | DCME (Carcinogen) | CO Gas (or surrogates) |
References
-
Vilsmeier-Haack Classic: Hurd, C. D.; Webb, C. N.[9] Organic Syntheses1927 , 7,[9] 24. Link
-
Reimer-Tiemann Protocol: Russell, A.; Lockhart, L. B. Organic Syntheses1942 , 22, 63. Link
-
Rieche Formylation: Gross, H.; Rieche, A.; Höft, E.; Beyer, E. Organic Syntheses1967 , 47, 1. Link
-
Modern Pd-Carbonylation (CO-Free): Ueda, T.; Konishi, H.; Manabe, K. Org.[10] Lett.2012 , 14, 3100–3103.[10] Link
-
Duff Reaction (Phenols): Duff, J. C. J. Chem. Soc.1941 , 547. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
Technical Support Center: Synthesis of 6-Fluoro-2-(3-formylphenyl)benzoic acid
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 6-Fluoro-2-(3-formylphenyl)benzoic acid. The information presented herein is a synthesis of established chemical principles and practical field experience to ensure scientific integrity and experimental success.
Synthetic Overview
The synthesis of 6-Fluoro-2-(3-formylphenyl)benzoic acid can be approached through a multi-step sequence, with the key transformation being the construction of the biaryl scaffold via a Suzuki-Miyaura cross-coupling reaction. Subsequent functional group manipulations, such as formylation and nitrile hydrolysis, are then employed to install the desired aldehyde and carboxylic acid moieties.
A plausible and efficient synthetic route is outlined below:
Caption: Proposed synthetic workflow for 6-Fluoro-2-(3-formylphenyl)benzoic acid.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Part 1: Suzuki-Miyaura Cross-Coupling
Question 1: I am observing low to no conversion of my starting materials, 2-bromo-6-fluorobenzonitrile and 3-formylphenylboronic acid. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in Suzuki-Miyaura coupling reactions is a common issue, often stemming from catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1]
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may have degraded due to exposure to air or moisture.
-
Solution: Use a freshly opened bottle of the palladium catalyst or a pre-catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Inadequate Base:
-
Cause: The chosen base may not be strong enough to facilitate the transmetalation step effectively, especially with sterically hindered substrates.
-
Solution: For ortho-substituted aryl halides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1]
-
-
Solvent System:
-
Cause: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst deactivation.
-
Solution: A mixture of an organic solvent and water is typically used. Common choices include toluene/water, dioxane/water, or THF/water. Ensure the solvents are thoroughly degassed to remove oxygen.
-
-
Reaction Temperature:
-
Cause: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.
-
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3 | Offers a balance of activity and stability. |
| Ligand | Buchwald or other electron-rich, bulky phosphine ligands | Promotes oxidative addition and reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases are often necessary for hindered couplings. |
| Solvent | Toluene/Water or Dioxane/Water (degassed) | A biphasic system aids in the reaction mechanism. |
| Temperature | 80-110 °C | Provides sufficient energy for the reaction to proceed. |
Question 2: I am observing significant amounts of homocoupling of the 3-formylphenylboronic acid. How can I suppress this side reaction?
Answer:
Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[1]
Solutions:
-
Thorough Degassing: Ensure that the solvent and the reaction vessel are rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[1]
-
Control of Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) relative to the aryl halide. A large excess can favor homocoupling.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Part 2: Hydrolysis of the Nitrile
Question 3: The hydrolysis of 6-fluoro-2-(3-formylphenyl)benzonitrile to the carboxylic acid is incomplete, or I am observing decomposition of the product. What are the critical parameters to control?
Answer:
The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions. The presence of the formyl group requires careful selection of reaction conditions to avoid side reactions.[2][3]
Troubleshooting Hydrolysis:
Caption: Decision tree for troubleshooting the nitrile hydrolysis step.
Acidic Hydrolysis:
-
Conditions: Typically involves heating the nitrile in a mixture of a strong acid (e.g., sulfuric acid) and water.
-
Potential Issue: The formyl group can be sensitive to strongly acidic and high-temperature conditions, potentially leading to polymerization or other side reactions.
-
Solution: Use a moderate acid concentration and carefully control the temperature. Monitor the reaction progress closely to avoid prolonged heating after the reaction is complete.
Basic Hydrolysis:
-
Conditions: Involves heating the nitrile with an aqueous base (e.g., sodium hydroxide), followed by acidification to protonate the carboxylate salt.[4]
-
Potential Issue: Under strongly basic conditions, the aldehyde group can undergo a Cannizzaro reaction, leading to a mixture of the corresponding alcohol and carboxylic acid.
-
Solution: Use a milder base or a lower concentration of a strong base. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. The acidification step should be performed carefully at a low temperature to ensure clean precipitation of the product.
Table 2: Recommended Hydrolysis Conditions
| Method | Reagents | Temperature | Key Considerations |
| Acidic | 50-75% H₂SO₄ in H₂O | 80-100 °C | Monitor for aldehyde stability. |
| Basic | 10-20% NaOH in H₂O, then HCl | 80-100 °C | Risk of Cannizzaro reaction. Careful acidification. |
Part 3: Purification
Question 4: I am having difficulty purifying the final product, 6-fluoro-2-(3-formylphenyl)benzoic acid. What are the common impurities and effective purification strategies?
Answer:
Purification of a molecule containing both a carboxylic acid and an aldehyde can be challenging due to the potential for similar polarities of byproducts.
Common Impurities:
-
Unreacted starting materials or intermediates.
-
Homocoupling product from the Suzuki reaction.
-
Byproducts from the hydrolysis step (e.g., the corresponding alcohol from a Cannizzaro reaction).
-
Over-oxidized product where the aldehyde is converted to a carboxylic acid.
Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique to separate the carboxylic acid product from neutral or basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The benzoic acid will be deprotonated and move into the aqueous layer.
-
Separate the aqueous layer and carefully acidify it with cold dilute HCl to precipitate the pure product.
-
Filter, wash with cold water, and dry the purified product.[4]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be effective in removing impurities.
-
Column Chromatography: While less ideal for large-scale purification of polar compounds, silica gel chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate) with the addition of a small amount of acetic acid can help to improve the separation and prevent tailing of the carboxylic acid on the silica gel.
Frequently Asked Questions (FAQs)
Q1: Can I use a different boronic acid derivative, such as a boronate ester, in the Suzuki coupling?
A1: Yes, boronate esters, such as pinacol esters, are often more stable than the corresponding boronic acids and can be used effectively in Suzuki couplings. They may help to reduce the extent of protodeboronation and homocoupling side reactions.[1]
Q2: Are there alternative methods for introducing the formyl group?
A2: Yes, if the Suzuki coupling is performed with a precursor that does not contain the formyl group, a Vilsmeier-Haack reaction could be employed on the biaryl system.[5][6][7] However, this reaction uses harsh reagents (POCl₃ and DMF) and the regioselectivity would need to be carefully controlled. Another approach could be the oxidation of a corresponding methyl group.[8]
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both the Suzuki coupling and the hydrolysis steps. Use an appropriate solvent system that provides good separation of the starting materials, intermediates, and the product. Staining with a suitable agent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: What are the safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The Suzuki coupling should be performed in a well-ventilated fume hood due to the use of flammable solvents and potentially toxic reagents. The hydrolysis step with strong acids or bases should also be handled with care in a fume hood.
References
-
Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. Green Chemistry. Available at: [Link]
-
Purifying aldehydes? : r/chemistry. Reddit. Available at: [Link]
- Process for the purification of aromatic carboxylic acids. Google Patents.
-
Vilsmeier-Haack Reaction. Cambridge University Press. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link]
- Method for producing aromatic or heteroaromatic aldehyde, ketone and carboxylic acid derivative, involves using Friedel Crafts acylation or carboxylation of aromatics and heteroaromatics, Fries rearrangement and Gattermann reaction. Google Patents.
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. Available at: [Link]
-
Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. ACS Publications. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Struggling with Suzuki Reaction : r/Chempros. Reddit. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. PMC. Available at: [Link]
-
Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. MDPI. Available at: [Link]
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC. Available at: [Link]
-
Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. PubMed. Available at: [Link]
-
Derivatives of Carboxylic Acids. MSU chemistry. Available at: [Link]
-
Org. Synth. 2014, 91, 39-51. Organic Syntheses Procedure. Available at: [Link]
-
Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. -ORCA - Cardiff University. Available at: [Link]
- Hydrolysis of nitriles to carboxylic acids. Google Patents.
-
Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal. Available at: [Link]
-
Atropisomerization Barriers of Configurationally Unstable Biaryl Compounds, Useful Substrates for Atroposelective Conversions to Axially Chiral Biaryls. ResearchGate. Available at: [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]
-
A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. PubMed. Available at: [Link]
-
1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate. Available at: [Link]
-
Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Scilit. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]
-
21.S: Carboxylic Acid Derivatives (Summary). Chemistry LibreTexts. Available at: [Link]
-
4-Fluoro-2-(phenylamino)benzoic acid. PMC. Available at: [Link]
-
Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1][4]dioxin-2-yl)-2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02074B [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Fluoro-2-(3-formylphenyl)benzoic acid
Welcome to the technical support guide for the synthesis of 6-Fluoro-2-(3-formylphenyl)benzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in navigating the common challenges encountered during the synthesis of this important biaryl intermediate. Our focus is on identifying, understanding, and mitigating the formation of key side products to improve yield, purity, and overall process reliability.
Overview of the Primary Synthetic Route
The most prevalent and versatile method for synthesizing 6-Fluoro-2-(3-formylphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid. For this specific target, the reaction generally proceeds as follows:
-
Reactants: 2-Bromo-6-fluorobenzoic acid and 3-formylphenylboronic acid.
-
Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).
-
Base: An inorganic base such as K₃PO₄ or K₂CO₃ is required to activate the boronic acid.[1]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used.[2]
While robust, this reaction is susceptible to several side reactions that can complicate purification and reduce yields. This guide will address these specific challenges.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted to address common issues observed during synthesis and analysis.
FAQ 1: My LC-MS shows an unexpected peak with a mass corresponding to a dimer of my boronic acid starting material. What is this impurity and how can I prevent it?
Answer: This is a classic case of homocoupling , a frequent side reaction in Suzuki couplings where two molecules of the boronic acid (3-formylphenylboronic acid) react with each other.[3] This results in the formation of biphenyl-3,3'-dicarbaldehyde.
-
Causality: Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3][4] If the active Pd(0) catalyst is oxidized to Pd(II) and does not enter the primary catalytic cycle quickly, it can catalyze the dimerization of the boronic acid.[3]
-
Troubleshooting & Prevention:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Use High-Purity Reagents: Use a high-quality palladium catalyst and ensure your boronic acid has not degraded during storage.
-
Catalyst Choice: Employ a pre-catalyst or a catalyst system with electron-rich, bulky phosphine ligands that promote rapid oxidative addition and catalytic turnover, which can outcompete the homocoupling pathway.
-
Reaction Sequence: Add the palladium catalyst to the mixture of the aryl halide, boronic acid, and base just before heating. This minimizes the time the catalyst spends in solution before the productive cycle begins.
-
FAQ 2: I'm seeing a significant amount of benzaldehyde in my crude product mixture. What is causing this?
Answer: The presence of benzaldehyde points to protodeboronation (also called protodeborylation). This is a competing reaction where the C-B bond of the 3-formylphenylboronic acid is cleaved and replaced by a C-H bond.[5][6] It is one of the most significant side reactions that reduces product yield by consuming the boronic acid nucleophile.[7]
-
Causality: Protodeboronation is highly dependent on pH, temperature, and the presence of water.[5] Both acid- and base-catalyzed mechanisms exist.[6] The reaction is often accelerated under the basic conditions required for the Suzuki coupling, which generate the more reactive boronate anion.[8]
-
Troubleshooting & Prevention:
-
Minimize Water Content: While some water is often necessary for the Suzuki reaction, excess water can accelerate protodeboronation. Use anhydrous solvents and add a controlled amount of water if required by the specific protocol.
-
Use Boronic Esters: Consider using a more stable boronic ester, such as a pinacol ester, which is less prone to protodeboronation than the corresponding boronic acid.
-
Control Temperature and Time: High temperatures and prolonged reaction times increase the likelihood of protodeboronation.[5] Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Optimize the Base: The choice of base can be critical. A weaker base or a carefully controlled stoichiometry may be sufficient to promote the desired coupling without excessively accelerating protodeboronation.
-
FAQ 3: My final product is contaminated with 2-fluoro-benzoic acid. How did this form?
Answer: This side product is the result of dehalogenation of your starting material, 2-bromo-6-fluorobenzoic acid.[3] In this reaction, the bromine atom is replaced by a hydrogen atom.
-
Causality: Dehalogenation typically occurs via the formation of a palladium-hydride (Pd-H) species. This can happen if the palladium complex reacts with components in the mixture like the base, solvent (especially alcohols), or trace water.[9] The resulting Ar-Pd-H intermediate can then undergo reductive elimination to form the dehalogenated product.[3]
-
Troubleshooting & Prevention:
-
Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is a significant issue. Toluene, dioxane, or DMF are generally better choices.
-
Base Selection: Some bases are more likely to generate hydride species. Consider screening different bases (e.g., switching from an alkoxide to a carbonate or phosphate).
-
Reaction Conditions: A sluggish reaction that is not turning over efficiently can provide more opportunity for side reactions like dehalogenation to occur.[9] Ensure your catalyst system is active and that the reaction proceeds at a reasonable rate.
-
FAQ 4: My ¹H NMR spectrum shows an unexpected singlet around 10 ppm and a broad singlet near 4.5 ppm, in addition to my product signals. What are these?
Answer: This pattern suggests a side reaction involving the formyl (aldehyde) group.
-
The singlet around 10 ppm is characteristic of an aldehyde proton (-CHO).
-
The signal near 4.5 ppm is indicative of a benzylic alcohol (-CH₂OH).
This impurity is likely 6-Fluoro-2-(3-(hydroxymethyl)phenyl)benzoic acid , formed by the reduction of the aldehyde group on either the final product or the boronic acid starting material.
-
Causality: While less common, certain conditions can generate reducing species in situ. This can happen if a palladium-hydride species, instead of causing dehalogenation, reduces the sensitive aldehyde group.
-
Troubleshooting & Prevention:
-
Review Reagents: Ensure no reducing agents were accidentally introduced. Check the purity of all solvents and reagents.
-
Optimize Conditions: As with dehalogenation, improving the efficiency of the main catalytic cycle can help suppress this side reaction.
-
Purification: This impurity can often be separated from the desired carboxylic acid product by flash column chromatography due to the difference in polarity.
-
Key Side Product Summary & Identification
| Side Product Name | Chemical Structure | Common Cause | Analytical Signature (vs. Product) |
| Homocoupling Product | Biphenyl-3,3'-dicarbaldehyde | Oxygen, Inefficient Catalyst | Higher MW, Absence of Fluorine and COOH signals (NMR/IR) |
| Protodeboronation Product | Benzaldehyde | Excess Water, High Temp, Base | Lower MW, Volatile, Absence of biaryl structure |
| Dehalogenation Product | 2-Fluorobenzoic acid | Pd-H species, Inefficient Catalyst | Lower MW, Absence of the 3-formylphenyl group |
| Aldehyde Reduction | 6-Fluoro-2-(3-(hydroxymethyl)phenyl)benzoic acid | In-situ reducing species | Similar MW, Presence of -CH₂OH signal (~4.5 ppm) in ¹H NMR |
Visualizing the Reaction & Side Pathways
The following diagram illustrates the desired synthetic pathway versus the major competing side reactions.
Caption: Main reaction pathway and key side reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Reaction Setup: To a Schlenk flask or sealed vial, add 2-bromo-6-fluorobenzoic acid (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 10:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Purification via Acid-Base Extraction
This technique is effective for removing neutral impurities like the homocoupling product (biphenyl-3,3'-dicarbaldehyde) and benzaldehyde from the desired acidic product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) (3x). The desired product, being a carboxylic acid, will move into the basic aqueous layer as its carboxylate salt. Neutral impurities will remain in the organic layer.
-
Acidification: Collect the aqueous layers and cool in an ice bath. Carefully acidify the aqueous solution to pH 2-3 with concentrated or 6M HCl. The desired product will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual inorganic salts.
-
Drying: Dry the purified solid product under vacuum to a constant weight.
References
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link][6]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][3]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][1]
-
Gómez-Suárez, A., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link][4][10]
-
Wilson, T. S., et al. (2019). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PMC. Retrieved from [Link][7]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][11]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link][2]
-
Wang, D., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link][8]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Chemoselectivity in Reactions with Bifunctional Molecules: A Technical Support Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chemoselectivity in reactions involving bifunctional molecules. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying principles that govern these transformations.
Introduction: The Challenge of Chemoselectivity
Achieving chemoselectivity—the preferential reaction of one functional group over another—is a cornerstone of modern organic synthesis. When a molecule possesses two or more distinct reactive sites, directing a reagent to a single, desired location is paramount to avoiding unwanted side reactions, complex purification procedures, and low yields. This guide provides a structured approach to troubleshooting common chemoselectivity issues, grounded in mechanistic principles and validated by established literature.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that often arise during experimental design and execution.
Q1: My reduction of a ketone is also reducing my ester. How can I improve selectivity?
A1: This is a classic chemoselectivity challenge. The relative reactivity of ketones and esters towards reducing agents is the key. Ketones are generally more electrophilic and less sterically hindered than esters, making them more susceptible to nucleophilic attack by hydrides.
-
Underlying Principle: The reactivity of common reducing agents follows a general trend. Sodium borohydride (NaBH₄) is a mild reducing agent that will selectively reduce ketones and aldehydes in the presence of esters. In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will readily reduce both functional groups.
-
Troubleshooting Steps:
-
Switch to a Milder Reagent: If you are using a strong reducing agent like LiAlH₄, switch to NaBH₄.
-
Control the Temperature: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can enhance the selectivity of even stronger reducing agents by favoring the reaction with the more reactive functional group (the ketone).
-
Use a Sterically Hindered Reagent: Consider using a bulkier reducing agent like sodium triacetoxyborohydride (STAB), which is often used for reductive aminations but can show enhanced selectivity for ketones over esters due to steric hindrance.
-
Q2: I am trying to perform a Grignard reaction on a ketone, but my molecule also has an acidic proton (e.g., a carboxylic acid or alcohol). The reaction is not working. What is happening?
A2: Grignard reagents are not only strong nucleophiles but also potent bases. If your molecule contains an acidic proton (pKa < ~18), the Grignard reagent will act as a base and deprotonate the acidic functional group first. This consumes the reagent and prevents it from adding to the ketone.
-
Underlying Principle: Acid-base reactions are typically much faster than nucleophilic additions. The Grignard reagent (R-MgX) will preferentially react with the most acidic proton in the system.
-
Troubleshooting Steps:
-
Protect the Acidic Group: Before introducing the Grignard reagent, you must "protect" the acidic functional group. For example, an alcohol can be converted to a silyl ether (e.g., using TMSCl or TBSCl), and a carboxylic acid can be converted to an ester. These protecting groups are unreactive towards Grignard reagents. After the Grignard reaction is complete, the protecting group can be removed.
-
Use Excess Grignard Reagent: In some specific cases, if the acidity is not too high, using a large excess of the Grignard reagent can sometimes be effective. The first equivalents will be consumed by the deprotonation, and the excess will then react with the ketone. This is generally not ideal as it can lead to side reactions and is wasteful of the reagent.
-
Q3: Why is my Suzuki coupling failing when my molecule contains an amine?
A3: The palladium catalyst used in Suzuki couplings is a soft Lewis acid and can be "poisoned" by the presence of Lewis basic functional groups like amines. The lone pair of electrons on the nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Underlying Principle: The catalytic cycle of the Suzuki coupling relies on the ability of the palladium catalyst to undergo oxidative addition, transmetalation, and reductive elimination. Strong coordination of a ligand (like an amine) to the palladium can disrupt this cycle.
-
Troubleshooting Steps:
-
Protect the Amine: Convert the amine into a less Lewis basic functional group, such as an amide or a carbamate (e.g., Boc or Cbz group). This reduces the coordinating ability of the nitrogen.
-
Choose a More Robust Catalyst System: Some modern palladium catalysts and ligand systems are designed to be more tolerant of functional groups. For example, using bulky, electron-rich phosphine ligands can sometimes mitigate the effects of catalyst poisoning.
-
Use a Different Base: The choice of base can also be critical. A weaker, non-nucleophilic base might be more compatible with your substrate.
-
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving complex chemoselectivity problems.
Guide 1: Selective Protection of a Diol
Scenario: You have a molecule containing both a primary and a secondary alcohol, and you need to selectively protect the primary alcohol as a silyl ether before proceeding to the next step. However, you are observing a mixture of the desired product, the di-protected product, and the secondary-protected product.
Causality Analysis:
The primary alcohol is less sterically hindered than the secondary alcohol, making it kinetically favored to react first. However, if the reaction conditions are too harsh or the reaction is allowed to proceed for too long, the thermodynamically more stable products may begin to form, or the secondary alcohol will also have an opportunity to react.
Troubleshooting Workflow:
Technical Support Center: Purifying Substituted Benzoic Acids by Recrystallization
Welcome to the technical support center for the purification of substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the recrystallization of these compounds. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and troubleshooting strategies. Our goal is to empower you with the knowledge to not only solve common issues but also to proactively design robust and efficient purification protocols.
The Science of Recrystallization: A Quick Primer
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[1][2][3] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[2][3][4] By dissolving an impure solid in a hot solvent to the point of saturation and then allowing it to cool, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the remaining solution (the "mother liquor").[4][5]
The success of this technique hinges on the careful selection of a solvent and precise control over the cooling process. For substituted benzoic acids, the nature and position of the substituent group on the benzene ring significantly influence its solubility and, consequently, the optimal recrystallization conditions.
Experimental Workflow: A Step-by-Step Guide with Expert Insights
This section details a general yet comprehensive protocol for the recrystallization of a substituted benzoic acid. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: A generalized workflow for the recrystallization of substituted benzoic acids.
Step 1: Solvent Selection - The Cornerstone of Success
The choice of solvent is the most critical factor in a successful recrystallization.[6] An ideal solvent should:
-
Exhibit a steep solubility curve: The substituted benzoic acid should be highly soluble at elevated temperatures and sparingly soluble at room temperature or below.[7][8][9] This ensures maximum recovery of the purified product upon cooling.[4]
-
Not react with the compound: The solvent must be chemically inert towards the benzoic acid derivative.[7]
-
Dissolve impurities well at all temperatures or not at all: This allows for the effective separation of impurities.[7]
-
Be volatile enough for easy removal: The solvent should have a relatively low boiling point to facilitate drying of the final crystals.[10]
-
Be non-toxic, inexpensive, and non-flammable: Safety and cost are always important practical considerations.[7]
Field-Proven Insight: Water is often a good starting point for many substituted benzoic acids due to its ability to form hydrogen bonds with the carboxylic acid group.[11] However, the presence of other substituents can significantly alter the compound's polarity and, therefore, its solubility. For less polar derivatives, a mixed solvent system (e.g., ethanol-water, acetic acid-water) may be necessary.[7][8][12]
Data-Driven Solvent Selection:
| Substituted Benzoic Acid | Common Recrystallization Solvents |
| Benzoic Acid | Water, Aqueous Ethanol, Benzene, Petroleum Ether[8] |
| Salicylic Acid (2-hydroxybenzoic acid) | Water[4][7][13] |
| p-Toluic Acid (4-methylbenzoic acid) | Water, Ethanol-water mixtures[14] |
| o-Chlorobenzoic Acid | Water[15], Toluene[16] |
| p-Chlorobenzoic Acid | Ethanol-water mixtures[14] |
This table provides a starting point; empirical testing is always recommended for novel compounds.
Step 2: Dissolution - Achieving Saturation
-
Place the impure substituted benzoic acid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently on a hot plate or in a water bath.[6]
-
Continuously add small portions of the hot solvent while stirring or swirling until the solid completely dissolves.[17][18] It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure a good yield. [12][19]
Expert Tip: Using an excess of solvent is a common mistake that leads to poor recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[19][20][21][22]
Step 3: Hot Filtration - Removing Insoluble Impurities (Optional)
If your solution contains insoluble impurities (e.g., dust, sand, or byproducts that are insoluble in the hot solvent), a hot filtration step is necessary.[3][7][23][24]
-
Prepare a pre-heated funnel with fluted filter paper.[2][23][24] A short-stemmed or stemless funnel is recommended to prevent premature crystallization in the stem.[23][25]
-
Keep the solution at or near its boiling point and pour it through the pre-heated funnel into a clean Erlenmeyer flask.[12][24]
-
If crystals begin to form on the filter paper, wash with a small amount of hot solvent to redissolve them.[12][24]
Causality: The goal is to keep the solution hot enough to prevent the desired compound from crystallizing while removing the insoluble contaminants.[23][24]
Step 4: Cooling and Crystallization - The Art of Crystal Growth
-
Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature.[2][3][17] Slow cooling is essential for the formation of large, pure crystals.[18][26] Rapid cooling can trap impurities within the crystal lattice.[20]
-
Once the solution has reached room temperature, you can further increase the yield by placing the flask in an ice-water bath for 15-20 minutes.[2][4][17]
Mechanism of Crystal Growth: Crystallization is a two-step process involving nucleation (the formation of initial small crystal nuclei) and crystal growth (the deposition of molecules onto the existing nuclei).[27] Slower cooling rates favor a more ordered deposition of molecules, leading to purer crystals.[28]
Step 5: Crystal Collection - Isolating the Purified Product
-
Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[4][17]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[4][6] Using cold solvent is critical to minimize the loss of your purified product. [19]
Step 6: Drying - Finalizing the Purification
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period of time.[4]
-
For a more thorough drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the compound's melting point, or in a desiccator.[12]
Step 7: Purity Analysis - Validating Your Success
The purity of the recrystallized substituted benzoic acid can be assessed by several methods:
-
Melting Point Determination: A pure compound will have a sharp melting point range (typically 1-2°C), while an impure compound will melt over a broader range and at a lower temperature.[4][13]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods (e.g., NMR, IR): These techniques can provide detailed structural information and confirm the absence of impurities.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of substituted benzoic acids in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[20] This is often due to the solution being too concentrated or cooling too rapidly.
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the concentration.[20][21]
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.[17][21]
-
If the problem persists, consider if the impurities are significantly depressing the melting point of your compound. A preliminary purification step, such as treatment with activated charcoal to remove colored impurities, might be beneficial.[20]
Q2: I have a very low yield of crystals. What went wrong?
A2: A low yield is a common problem and can be attributed to several factors:[20]
-
Using too much solvent: As mentioned earlier, this is the most frequent cause of low recovery.[20][21][22]
-
Premature crystallization during hot filtration: If crystals form on the filter paper or in the funnel stem, they will be lost.[23][24]
-
Incomplete cooling: Not allowing the solution to cool sufficiently will result in a significant portion of the compound remaining dissolved.
-
Washing with warm solvent: Using solvent that is not ice-cold to wash the crystals will redissolve some of the product.[19]
To improve your yield:
-
Use the minimum amount of hot solvent for dissolution.[12][19]
-
Ensure your hot filtration apparatus is properly pre-heated.[23][24]
-
Allow adequate time for cooling, including an ice bath step.[2][4][17]
Q3: My recrystallized product is still colored. How can I remove the color?
A3: Colored impurities can often be removed by using activated charcoal (decolorizing carbon).[7][12][18]
Procedure:
-
After dissolving your impure compound in the hot solvent, add a small amount of activated charcoal to the solution.
-
Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.[7]
-
Proceed with the cooling and crystallization steps as usual.
Caution: Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[18][20]
Q4: No crystals are forming, even after cooling in an ice bath. What can I do to induce crystallization?
A4: If crystals fail to form, your solution may be supersaturated.[19][21] Here are a few techniques to induce crystallization:
-
Scratching the inner surface of the flask: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution.[2][17][19] The small scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[3][19] This will provide a template for further crystal growth.
-
Reducing the solvent volume: If you suspect you've used too much solvent, you can gently boil off some of the solvent to increase the concentration and then attempt to cool the solution again.[20][21]
Logical Decision-Making for Troubleshooting:
Caption: A troubleshooting decision tree for common recrystallization problems.
References
- Recrystallization of Salicylic acid. (n.d.).
- Preparation and Re-crystallization of Salicylic Acid. (2025, September 26).
- Recrystallization (chemistry) - Wikipedia. (n.d.).
- Recrystallization and hot filtration - Safrole. (n.d.).
- Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange. (2017, May 21).
- Experiment # 07 OBJECT: To Perform Recrystallization of Salicylic Acid. Requirements | PDF | Unit Operations | Chemical Substances - Scribd. (n.d.).
- CHM 230 Recrystallization of salicylic acid 1of2 - YouTube. (2020, November 10).
- Hot Filtration in Recrystallization | PDF - Scribd. (n.d.).
- Recrystallization of Benzoic Acid. (n.d.).
- Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7).
- Recrystallization of S.A..pdf. (n.d.).
- Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. (2018, July 25).
- 1.5E: Hot Filtration - Chemistry LibreTexts. (2022, April 7).
- common side reactions in the synthesis of substituted benzoic acids - Benchchem. (n.d.).
- Recrystallization. (n.d.).
- Recrystallization Lab: Solvent Selection & Benzoic Acid - Studylib. (n.d.).
- (PDF) Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. (2025, August 6).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- The Recrystallization of Benzoic Acid. (n.d.).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
- Recrystallization1. (n.d.).
- Recrystallization of Benzoic Acid | PDF | Solubility | Solvent - Scribd. (n.d.).
- Crystal Growth. (n.d.).
- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Page - UNT Digital Library. (2026, January 24).
- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures | Journal of Physical and Chemical Reference Data | AIP Publishing. (2013, August 30).
- Lab Report Recrystallization September 27, 2016 - FAMU. (2016, September 27).
- Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. (n.d.).
- Chooses a solvent for Recrystallization. (n.d.).
- Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures - DiVA. (2010, December 13).
- Solubilities of Benzoic Acid and Phthalic Acid in Acetic Acid + Water Solvent Mixtures | Journal of Chemical & Engineering Data - ACS Publications. (2007, March 20).
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from
- US4500732A - Process for removal and recycle of p-toluic acid from terephthalic acid crystallizer solvent - Google Patents. (n.d.).
- o- chlorobenzoic acid (2 - YouTube. (2022, August 15).
- Recrystallization. (n.d.).
- Recrystallization of Benzoic Acid Protocol - OHAUS. (2020, May 11).
- (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.).
- What are the purification methods for M - Toluic Acid? - Blog - Evergreensino. (2025, May 29).
- Recrystallization-1.pdf. (n.d.).
Sources
- 1. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 2. safrole.com [safrole.com]
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- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. westfield.ma.edu [westfield.ma.edu]
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- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 27. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ethz.ch [ethz.ch]
Technical Support Center: Managing Premature Crystallization in Benzoic Acid Derivative Filtration
Topic: Managing Premature Crystallization During Filtration of Benzoic Acid Derivatives Ticket ID: #BA-FILT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Core Mechanism
The Challenge: Benzoic acid and its derivatives (e.g., o-toluic acid, 4-nitrobenzoic acid) exhibit a steep temperature-dependent solubility curve. While highly soluble in boiling solvents (like water or ethanol-water mixtures), their solubility crashes rapidly as temperature decreases.
The Mechanism of Failure: During filtration, the solution encounters cooler surfaces (glass funnels, filter paper, air). If the solution cools below its saturation point while still in the filter assembly, the solute nucleates instantly. This "premature crystallization" clogs the filter matrix, trapping the product with impurities and halting the process.
The Solution: The protocol below relies on Thermal Inertia Management —maintaining the entire filtration train (solvent, funnel, atmosphere) above the saturation temperature (
Troubleshooting Guide (Q&A)
Direct solutions to active laboratory issues.
Issue 1: The filter paper clogs immediately upon pouring.
Diagnosis: The temperature differential (
-
Stop pouring. Do not force it.
-
Wash with Hot Solvent: Add 5–10 mL of boiling solvent directly to the clogged paper to redissolve the crystals.
-
Pre-heat the System: Before the next pour, run 20–30 mL of boiling solvent through the empty funnel to heat the glass and paper.
-
Switch Equipment: If using a long-stem funnel, switch to a stemless funnel . The stem is the narrowest point with the highest surface-area-to-volume ratio, making it the most likely choke point [1].
Issue 2: Crystals are forming in the filtrate (receiving flask) while I am still filtering.
Diagnosis: This is actually a good sign, but it risks "oiling out" or trapping impurities if it happens too fast. It indicates your solution is highly concentrated. Corrective Action:
-
Heat the Receiver: Place the receiving Erlenmeyer flask on a steam bath or hot plate during filtration. The refluxing solvent vapors will keep the filtrate hot and clear [2].
-
Add Solvent: If the filtrate turns into a solid block, add a small volume (5–10 mL) of hot solvent to the filtrate to keep it fluid until filtration is complete.
Issue 3: Low yield—a lot of "product" is left on the filter paper with the impurities.
Diagnosis: You likely filtered a solution that was too saturated (supersaturated), or the filtration was too slow, allowing the product to crash out on the paper. Corrective Action:
-
Dilution Check: For your next run, use 5–10% more solvent than the theoretical minimum. This "solubility buffer" prevents saturation from being reached immediately upon a 1–2°C temperature drop.
-
Recovery: Do not discard the filter paper. Place it in a beaker with fresh solvent, boil to dissolve the trapped product, and filter again (combine filtrates).
Technical FAQs
Q: Why must I use fluted filter paper? Can't I just fold it in quarters? A: You must use fluted paper. Folding in quarters creates a triple-layer of paper on one side, which slows flow rate significantly. Fluting minimizes paper contact with the glass funnel (reducing conductive cooling) and maximizes surface area for rapid flow. Speed is your primary defense against cooling [3].
Q: Should I use vacuum filtration for the hot step? A: No. Vacuum filtration causes rapid evaporation of the hot solvent. Evaporation is an endothermic process that cools the solution and concentrates it simultaneously—a double trigger for crystallization. Always use gravity filtration for the hot step to remove impurities [4].
Q: How do I know if my funnel is hot enough? A: (Self-Validating Step) When you pour a small amount of boiling solvent through the funnel to pre-heat it, the glass should be too hot to touch comfortably, and solvent vapors should be visible rising from the funnel, not condensing immediately on the rim.
Data Presentation: Solubility Profiles
Understanding the steep solubility curve is critical. The table below illustrates why a drop from 100°C to 20°C is catastrophic for filtration if not managed.
Table 1: Solubility of Benzoic Acid in Water vs. Temperature Note: Derivatives generally follow this exponential trend, though absolute values vary.
| Temperature (°C) | Solubility (g/L) | Relative Change | Implication for Filtration |
| 0°C | 1.7 | Baseline | Product crystallizes out (Recovery zone) |
| 20°C | 2.9 | ~1.7x | Still insoluble (Room Temp) |
| 50°C | 9.5 | ~5.6x | Moderate solubility |
| 75°C | 22.0 | ~13x | Critical Zone: Rapid nucleation if cooled here |
| 100°C | 56.3 | ~33x | Filtration Zone: Must maintain >90°C |
Data Sources: Derived from standard solubility data [1, 5].
Master Protocol: Hot Filtration Workflow
This protocol is designed to be self-validating. If a step fails the validation check, do not proceed to the next step.
Phase 1: Preparation
-
Select Solvent: Choose a solvent where the derivative is soluble hot but insoluble cold (commonly water, ethanol/water, or toluene).
-
Equipment Setup:
-
Pre-Heat: Place the funnel with the paper on top of the empty receiving flask. Place the entire assembly on a steam bath. Allow steam to heat the glass.
Phase 2: Dissolution
-
Dissolve the crude benzoic acid derivative in the minimum amount of boiling solvent.[2]
-
Validation Check: The solution must be clear (except for insoluble impurities like charcoal or dust). If it is cloudy/milky, it may be oiling out; add more solvent.
-
The 5% Rule: Add 5–10% extra solvent beyond the saturation point to prevent immediate crystallization during transfer.
Phase 3: The Hot Filtration (Critical Step)
-
Wet the Paper: Pour ~5 mL of boiling pure solvent over the fluted paper.
-
Why? This heats the paper and swells the fibers to ensure a seal.
-
-
Pour in Portions: Pour the hot mixture into the funnel. Keep the remaining mixture on the hot plate boiling while waiting for the funnel to drain.
-
Crucial: Do not fill the funnel to the brim. Fill only 50–70% to maintain thermal mass without cooling the top layer.
-
-
Cover: Place a watch glass over the funnel mouth between pours to trap hot solvent vapor.
Phase 4: Recovery
-
Once filtered, inspect the paper.[6] If white crystals are visible among the impurities (charcoal/dust), rinse with a minimal amount of boiling solvent.
-
Remove the receiver from heat and allow to cool slowly to room temperature, then to 0°C (ice bath) for maximum yield.
Visual Workflows
Figure 1: Hot Filtration Decision Logic
Caption: Logic flow for managing crystallization risks during hot filtration. Note the loop for rinsing clogged filters.
Figure 2: Equipment Setup for Thermal Inertia
Caption: The "Steam Chamber" effect: The receiving flask heats the funnel from below, preventing the stem from cooling.
References
-
ChemicalBook. (2024). Is benzoic acid solubility in water? Retrieved from
-
LibreTexts. (2025).[2] 2.5: Hot Filtration. Retrieved from
-
University of Calgary. (n.d.). Filtration methods: Hot Filtration.[2][6][7] Retrieved from
-
Royal Society of Chemistry. (n.d.).[1] Hot gravity filtration.[1][5][6] Retrieved from
- Vertex AI Search. (2026). Solubility of Benzoic Acid in Water vs Temperature.
Sources
- 1. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]
- 2. Purification of sample of banzoic acid by recrystallization method | Filo [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
strategies to minimize impurity retention in crystallization
Welcome to the Advanced Crystallization Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond empirical trial-and-error. Crystallization is a highly selective separation technique, yet unwanted impurities routinely compromise final product purity[1]. To achieve optimal chemical purity, we must treat crystallization as a dynamic system governed by both thermodynamic equilibria and kinetic rate phenomena.
This guide provides a systematic, causality-driven framework to diagnose how and why impurities are retained in your active pharmaceutical ingredients (APIs) or fine chemicals, followed by field-proven protocols to engineer them out of your final product.
Part 1: The Landscape of Impurity Retention
Before troubleshooting, we must understand the physical location of the impurity. Impurities do not simply "stick" to products; they are incorporated through specific, identifiable mechanisms[1]. Recent comprehensive industry studies analyzing 52 challenging product-impurity pairs revealed that thermodynamic lattice incorporation is far more prevalent than traditionally assumed[2].
Table 1: Prevalence and Characteristics of Impurity Retention Mechanisms
| Retention Mechanism | Physical Location | Estimated Industrial Prevalence* | Causality / Driving Force | Primary Mitigation Strategy |
| Solid Solution (α phase) | Uniformly distributed within the crystal lattice | 73% | Thermodynamic solid-state miscibility; structural similarity to API. | Alter solvent system; change crystallization mode (e.g., cooling to antisolvent). |
| Co-precipitation | Separate solid phase (physical mixture) | 21% | Impurity exceeds its saturation limit during the process. | Increase solvent volume; select solvent with higher impurity solubility. |
| Solid Solution (α + β) | Two mixed solid phases | 6% | Partial solid-state miscibility with secondary phase nucleation. | Thermodynamic phase boundary mapping; solvent screening. |
| Inclusions | Pockets of mother liquor trapped inside the crystal | Variable (Kinetic) | Rapid, localized supersaturation leading to dendritic/irregular growth. | Reduce cooling/addition rates; lower supersaturation at nucleation. |
| Surface Deposition | Adhered to the exterior crystal faces | Variable (Kinetic) | Poor cake deliquoring; weak electrostatic surface interactions. | Optimize filtration/washing hydrodynamics; reslurrying. |
*Quantitative prevalence data based on the Solubility-Limited Impurity Purge (SLIP) test across 52 pharmaceutical case studies[2].
Part 2: Diagnostic Workflows & Methodologies
To eliminate an impurity, you must first prove its mechanism of incorporation. The following workflow, adapted from industry-standard methodologies[1][3], utilizes a self-validating decision tree.
Diagnostic workflow for identifying impurity retention mechanisms in crystallization.
Protocol A: Stepwise Dissolution Mapping
Purpose: To differentiate between localized kinetic entrapment (inclusions/agglomerates) and uniform thermodynamic incorporation (solid solutions)[1][4]. Causality: If an impurity forms a solid solution, it is homogeneously distributed throughout the crystal lattice. Dissolving 20% of the crystal mass will release exactly 20% of the impurity. Conversely, inclusions are discrete pockets of trapped mother liquor. Solvent will not reach these pockets until the outer crystal layers dissolve, resulting in sudden "bursts" of impurity release[1].
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 g of the impure crystalline product in a solvent where the API has moderate solubility.
-
Titration: Add calculated aliquots of undersaturated solvent designed to dissolve specific mass fractions of the bulk crystal (e.g., 20%, 40%, 60%, 80%).
-
Equilibration & Separation: After each addition, allow the system to equilibrate for 30 minutes under gentle agitation. Filter the suspension.
-
Analysis: Analyze the mother liquor via HPLC to quantify the exact mass of impurity released.
-
Validation: Plot % Impurity Released vs. % Bulk Crystal Dissolved. A 1:1 linear correlation confirms a solid solution. A non-linear curve (flat, then spiking) confirms inclusions[1].
Protocol B: Solubility-Limited Impurity Purge (SLIP) Test
Purpose: To distinguish between co-precipitating impurities and solid solutions in bulk powders[2][5]. Causality: This test leverages thermodynamic phase rules. If an impurity is a separate solid phase (co-precipitate), the liquid will saturate with the impurity. As you add more solvent, the impurity's concentration in the liquid remains constant (at its solubility limit) until the entire solid impurity phase is dissolved[5]. If the impurity is a solid solution, it cannot dissolve independently of the API lattice; its concentration in the liquid will vary proportionally with the amount of API dissolved[5].
Step-by-Step Methodology:
-
Suspension: Prepare 4-5 vials containing equal masses of the impure powder.
-
Solvent Addition: Add varying volumes of the crystallization solvent to each vial (e.g., 5 mL, 10 mL, 20 mL, 50 mL).
-
Aging: Agitate the suspensions for at least 24 hours to ensure thermodynamic equilibrium is reached[6].
-
Centrifugation/Filtration: Separate the solid and liquid phases.
-
Quantification: Measure the impurity concentration in the liquid phase via HPLC.
-
Validation: If the liquid concentration is identical across the first several vials, the impurity is co-precipitating. If the concentration drops linearly as solvent volume increases, it is a solid solution[5].
Part 3: Troubleshooting Guides & FAQs
Q: My crystallization process is too fast, and the yield is highly impure. The mother liquor analysis shows low impurity levels. What is happening? A: You are likely experiencing Growth-Induced Inclusions or Agglomeration . Causality: When crystallization is forced too quickly (e.g., rapid cooling or aggressive antisolvent addition), the system experiences high localized supersaturation. This drives rapid, irregular crystal growth (often dendritic). The growing crystal faces trap pockets of the surrounding impurity-rich mother liquor[1][7]. Because the impurity is physically sealed inside the crystal, standard washing will fail. Solution: You must alter the growth kinetics.
-
Reduce the cooling rate or antisolvent addition rate to maintain a lower, constant supersaturation.
-
Introduce seed crystals to provide ample surface area for controlled growth, preventing spontaneous, rapid nucleation[7].
-
If agglomeration is the culprit, modify the hydrodynamics (agitation speed) or apply ultrasound during crystallization to break up aggregates before mother liquor is permanently trapped between intergrown particles[1][6].
Q: We have washed the filter cake extensively with pure solvent, but the impurity levels remain stagnant at 2%. The Stepwise Dissolution test showed a linear release profile. How do we fix this? A: Your impurity has formed a Solid Solution (lattice incorporation). Causality: The impurity molecules are structurally similar enough to your API that they substitute for API molecules directly within the crystal lattice during growth[1][5]. Because they are thermodynamically miscible in the solid state, no amount of physical washing or kinetic slowing will remove them[2]. Solution: You must disrupt the thermodynamic affinity.
-
Change the solvent system: The distribution coefficient (
) of the impurity between the solid and liquid phases is solvent-dependent. Switching to a solvent that heavily favors impurity solvation can shift the equilibrium, preventing lattice incorporation[4]. -
Change the crystallization method: If cooling crystallization yields a solid solution, try an antisolvent or reactive crystallization approach to alter the thermodynamic landscape.
-
Derivatization: In extreme cases, temporarily forming a salt or co-crystal of the API can change the lattice structure entirely, rejecting the impurity that fit into the original polymorph's lattice.
Q: The SLIP test confirmed our impurity is Co-precipitating. How do we prevent this physical mixture from forming? A: Co-precipitation occurs when the impurity exceeds its own solubility limit in the mother liquor during the process[5][6]. Causality: As the API crystallizes, the relative concentration of the impurity in the remaining liquid increases. If the solvent volume is too low, or the final temperature is too cold, the impurity becomes supersaturated and nucleates as its own distinct solid phase[6]. Solution:
-
Increase the overall solvent volume to keep the impurity undersaturated throughout the entire cooling profile.
-
Select a wash solvent in the downstream filtration step that has a high solubility for the impurity but acts as an antisolvent for the API[6].
References
-
Urwin, S. J., et al. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." Organic Process Research & Development, ACS Publications, 2020.[Link]
-
Capellades, G., et al. "Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations." Organic Process Research & Development, ACS Publications, 2023.[Link]
-
"Impurity incorporation in solution crystallization: diagnosis, prevention, and control." MIT Open Access Articles, 2022.[Link]
-
"Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development." Organic Process Research & Development, ACS Publications, 2023.[Link]
-
"From Lab to Clinical Development: CMAC's Impurity Rejection Workflow." CMAC, 2023.[Link]
-
"3.6F: Troubleshooting." Chemistry LibreTexts, 2022.[Link]
Sources
- 1. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. From Lab to Clinical Development: CMAC’s Impurity Rejection Workflow — CMAC is a world-class international hub for manufacturing research and training [cmac.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
dealing with low yield in reactions involving formylbenzoic acid derivatives
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center.
I have reviewed your ticket regarding low yields with formylbenzoic acid (FBA) derivatives . This is a frequent inquiry because these molecules—specifically the ortho-isomers—are deceptive. They are not simple aldehydes; they are "chameleon" molecules that toggle between reactive and dormant states.
Below is your technical support dossier. It includes mechanistic diagnostics, optimized protocols, and decision trees to recover your yield.
The Core Mechanic: The "Lactol Trap"
If you are working with 2-formylbenzoic acid (2-FBA) , your low yield is almost certainly caused by Ring-Chain Tautomerism .
Unlike 3- or 4-formylbenzoic acid, the ortho isomer exists in a dynamic equilibrium between the open aldehyde form (reactive) and the cyclic lactol form (3-hydroxyphthalide, dormant).
-
The Problem: Most standard aldehyde reagents (reductive aminators, Wittig reagents) require the open aldehyde.
-
The Reality: In many solvents (especially water and protic solvents), the equilibrium heavily favors the cyclic lactol (>90%) .
-
The Consequence: The reaction kinetics slow drastically.[1] If you quench too early or use standard stoichiometry, you recover unreacted lactol, not product.
📊 Visualization: The Equilibrium Trap
The following diagram illustrates the competition between the productive pathway and the dormant lactol state.
Figure 1: The Ring-Chain Tautomerism of 2-Formylbenzoic Acid. Reactivity depends on shifting the equilibrium leftward.
Diagnostic: Is Your Reagent "Seeing" the Aldehyde?
Before attempting another batch, validate your starting material state using this self-validating check.
| Diagnostic Method | Observation (Lactol Dominant) | Observation (Aldehyde Dominant) | Action |
| 1H NMR (DMSO-d6) | Signal at ~6.6 ppm (CH of lactol ring). No aldehyde peak. | Distinct singlet at ~10.2 ppm (CHO). | If 6.6 ppm dominates, switch solvents or add Lewis Acid. |
| 13C NMR | Signal at ~98 ppm (hemiacetal carbon). | Signal at ~192 ppm (carbonyl carbon). | Confirm structure before adding expensive catalysts. |
| TLC (Silica) | Streaking or dual spots (tautomers separating on silica). | Single distinct spot. | Do not mistake the dual spot for impurity; it is the same compound equilibrating. |
Workflow: Troubleshooting Reductive Amination
Reductive amination is the most common failure point. Standard protocols (amine + aldehyde + NaBH(OAc)3) often fail because the imine intermediate cannot form if the lactol ring is closed.
🛠 Optimized Protocol: The "Shift & Trap" Method
Objective: Force the ring open using solvent effects and pH control before reduction.
-
Solvent Selection: Avoid pure methanol or water if possible. Use DCE (Dichloroethane) or THF . These aprotic solvents destabilize the lactol, favoring the open aldehyde.
-
Step 1 (Imine Formation):
-
Mix 2-FBA (1.0 eq) and Amine (1.1 eq) in DCE.
-
Crucial: Add MgSO4 (anhydrous) or 4Å Molecular Sieves. Removing water prevents the lactol from reforming.
-
Stir for 2–4 hours. Monitor disappearance of the lactol peak (NMR) or formation of the imine.
-
-
Step 2 (Reduction):
-
Only after imine formation is confirmed, add NaBH(OAc)3 (1.5 eq).
-
Why? Adding borohydride too early reduces the small amount of open aldehyde, shifting the equilibrium, but very slowly.
-
-
pH Control:
-
If the reaction stalls, add 1.0 eq of Acetic Acid . This catalyzes imine formation and protonates the lactol oxygen, facilitating ring opening.
-
Workflow: Preventing the Cannizzaro Side-Reaction
If you observe 50% yield and the formation of a polar carboxylic acid byproduct, you are a victim of the Cannizzaro Reaction .
-
Mechanism: In basic media (e.g., using K2CO3 or NaOH), two aldehyde molecules react: one oxidizes to the acid, one reduces to the alcohol.[2]
-
Risk Factor: High pH (>10) and lack of enolizable protons (which FBA lacks).
📉 Decision Tree: Recovering Yield
Follow this logic flow to identify the exact cause of your yield loss.
Figure 2: Troubleshooting logic for FBA yield loss.
FAQ: Specific Reaction Scenarios
Q: I am trying to synthesize Isoindolinones. The reaction turns black and yield is <20%. A: You are likely using high heat in a basic environment.
-
The Fix: Switch to a 3-component aqueous reaction .
-
Protocol: Mix 2-FBA, the amine, and the ketone (if applicable) in water at 70°C. Surprisingly, water stabilizes the transition state for this specific cyclization (Leuckart-type or Mannich-cyclization) better than organic solvents, often achieving >90% yield without catalysts [1, 6].
Q: My 4-formylbenzoic acid (Para isomer) yield is low, but it doesn't form a lactol. Why? A: The para isomer is highly prone to polymerization and oxidation .
-
Unlike the ortho form, the aldehyde is fully exposed. In the presence of amines, it readily forms oligomers (Schiff base polymers).
-
Fix: Dilute the reaction (0.05 M) to discourage polymerization and add the reducing agent (NaBH3CN) simultaneously with the amine (unlike the ortho protocol) to trap the imine immediately.
Q: Can I protect the aldehyde to stop these side reactions? A: Yes, but be careful.
-
Standard acetal protection (ethylene glycol/TsOH) works well.
-
Warning: Deprotecting 2-FBA acetals often leads straight back to the lactol if water is present during the workup. You must use the acetal directly in the next step (e.g., as a "masked" aldehyde) if possible.
References & Grounding
-
Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water. ChemRxiv. (Detailed study on the lactol-aldehyde equilibrium and energy barriers).
-
Cannizzaro Reaction Mechanism and Scope. Wikipedia / Organic Chemistry Portal. (Base-induced disproportionation mechanisms).
-
Synthesis of Isoindolinones via 3-Component Reaction. Thieme Connect. (Catalyst-free synthesis in water exploiting the specific reactivity of 2-FBA).
-
Ring-Chain Tautomerism in 2-Formylbenzoic Acid Derivatives. MDPI. (NMR characterization of the cyclic lactol vs open forms).
-
Reductive Amination Optimization. Master Organic Chemistry. (General strategies for difficult substrates).
-
Catalyst-Free Synthesis of Isoindolinones. ResearchGate. (Methodologies for high-yield cyclization in aqueous media).
Sources
analytical methods for monitoring reaction progress of benzoic acid synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Analytical Methods & Troubleshooting for Benzoic Acid Synthesis
Introduction
Welcome to the Reaction Monitoring Support Hub. As a Senior Application Scientist, I often see researchers struggle not with the synthesis of benzoic acid (a standard oxidation of toluene or hydrolysis of benzonitrile), but with the validation of that synthesis.
Benzoic acid (
Module 1: Rapid In-Process Controls (IPC) – Thin Layer Chromatography
User Question: "My TLC spots are streaking badly, and I can't distinguish the product from the starting material. What is wrong?"
Technical Diagnosis: Benzoic acid contains a carboxyl group that ionizes and dimerizes on silica gel. The "streaking" is caused by the equilibrium between the free acid and its conjugate base/dimer as it moves up the plate.
The Protocol: The "Acid-Lock" Method
To fix this, you must suppress ionization by lowering the pH of the mobile phase below the
-
Stationary Phase: Silica Gel
plates. -
Mobile Phase Formulation:
-
Standard: Hexane : Ethyl Acetate : Acetic Acid (70 : 30 : 1).
-
Alternative (for higher polarity impurities): Dichloromethane : Methanol : Acetic Acid (90 : 10 : 1).[1]
-
Note: The 1% Acetic Acid is non-negotiable. It protonates the benzoate, forcing it into a single, tight band.
-
-
Visualization:
Troubleshooting Logic (TLC)
Figure 1: Decision tree for troubleshooting common TLC anomalies in carboxylic acid analysis.
Module 2: Quantitative Monitoring – HPLC & GC
User Question: "Should I use HPLC or GC for quantification? My GC peaks are extremely broad."
Technical Diagnosis:
-
HPLC is the gold standard for direct analysis of benzoic acid in aqueous/organic mixtures.
-
GC requires derivatization.[3][4][5] Direct injection of benzoic acid leads to adsorption on the inlet liner and column (tailing) due to the -COOH polarity.
Option A: HPLC Method (Recommended for Pharma/Purity)
Target: Precise quantification without derivatization.
| Parameter | Specification | Technical Rationale |
| Column | C18 (e.g., Agilent Poroshell 120 EC-C18 or Zorbax Eclipse) | Standard reverse-phase retention. |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 2.5) | CRITICAL: pH must be < |
| Mobile Phase B | Acetonitrile (ACN) | Stronger eluent than methanol, sharper peaks. |
| Gradient | Isocratic 30% B or Gradient 5-60% B over 10 min | Isocratic is sufficient for simple toluene oxidation monitoring. |
| Detection | UV @ 230 nm | 230 nm offers higher sensitivity than 254 nm for the benzoyl chromophore [1]. |
Common Failure: Running at neutral pH (pH 7).
Result: The acid ionizes to benzoate (
Option B: GC-MS Method (Recommended for Volatile Impurities)
Target: Simultaneous monitoring of Toluene, Benzyl Alcohol, and Benzoic Acid.
Protocol: Silylation Derivatization You cannot inject the crude acid reliably. You must mask the polar proton.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[7]
-
Procedure:
-
Take 100 µL reaction aliquot.
-
Dry under
(remove water—it destroys BSTFA). -
Add 100 µL BSTFA + 100 µL Pyridine.
-
Heat at 70°C for 30 mins.
-
-
Result: Benzoic acid converts to Trimethylsilyl benzoate (volatile, non-polar).
-
Column: DB-5ms or HP-5.
Figure 2: Method selection workflow based on sample matrix and required pretreatment.
Module 3: In-Situ Spectroscopic Monitoring (FTIR)
User Question: "Can I monitor the reaction in real-time without taking aliquots?"
Technical Diagnosis: Yes, using in-situ FTIR (e.g., Mettler Toledo ReactIR). This is superior for kinetic profiling.
The "Signal Shift" Strategy: You are tracking the oxidation state of the benzylic carbon.
-
Starting Material (Toluene): No Carbonyl. Look for C-H aromatic overtones (1800-2000 cm⁻¹).
-
Intermediate (Benzaldehyde): Sharp C=O stretch at 1700 cm⁻¹ .
-
Product (Benzoic Acid): Broad C=O stretch shifts to 1680-1730 cm⁻¹ (often splits due to H-bonding) and appearance of broad O-H stretch (2500-3300 cm⁻¹).
Interference Alert: If using aqueous oxidants (
Module 4: Advanced Synthesis Troubleshooting
User Question: "My reaction stalled. HPLC shows starting material remaining, but adding more oxidant doesn't help."
Scenario: Oxidation of Toluene using
The Fix:
-
Vigorous Stirring: You must maximize interfacial area.
-
Phase Transfer Catalyst (PTC): Add TBAB (Tetrabutylammonium bromide). This shuttles the
ion into the organic toluene layer, bypassing the surface blockage. -
Solvent Check: Ensure you are using t-Butanol/Water or Pyridine/Water if homogeneity is required.
Reaction Pathway Diagram:
Figure 3: Oxidation pathway. Note that Benzaldehyde is easily oxidized; if you see it accumulating in HPLC, your oxidant is depleted or the reaction temperature is too low.
References
-
Agilent Technologies. (2011). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice.[8] Application Note 5990-8801EN. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Reaction Analysis of Oxidation Reactions. Retrieved from [Link][9]
-
United States Pharmacopeia (USP). (2025).[10][11] Benzoic Acid Monograph.[12] USP-NF.[11] (Requires Subscription, summarized in open sources).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. annexechem.com [annexechem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. WO2017017524A1 - Loop oxidation of toluene to benzoic acid - Google Patents [patents.google.com]
- 10. Benzoic Acid - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 11. trungtamthuoc.com [trungtamthuoc.com]
- 12. scribd.com [scribd.com]
A Comparative Guide to the Reactivity of Fluorinated vs. Chlorinated Benzoic Acid Derivatives for Drug Development
For researchers, scientists, and drug development professionals, the selection of building blocks in medicinal chemistry is a critical decision that profoundly impacts the properties and efficacy of a lead compound. Among the most utilized scaffolds are benzoic acid derivatives, prized for their synthetic versatility and presence in numerous approved drugs. The introduction of halogen substituents, particularly fluorine and chlorine, onto the benzoic acid core is a common strategy to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability. However, the choice between a fluorinated and a chlorinated analog is not always straightforward and can have significant consequences for chemical reactivity and, ultimately, biological activity.
This guide provides an in-depth, objective comparison of the reactivity of fluorinated versus chlorinated benzoic acid derivatives. We will delve into the fundamental electronic differences between these halogens and how they manifest in key chemical transformations relevant to drug synthesis, supported by experimental data and detailed protocols.
The Dueling Nature of Halogens: Inductive vs. Mesomeric Effects
The reactivity of substituted benzoic acids is primarily governed by the electronic influence of the substituent on the aromatic ring and the carboxylic acid functional group. Both fluorine and chlorine are more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect). This effect increases the acidity of the benzoic acid by stabilizing the resulting carboxylate anion. However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance, a phenomenon known as the mesomeric effect (+M effect). This electron-donating effect tends to decrease the acidity of the benzoic acid.
The key to understanding the differing reactivity of fluorinated and chlorinated benzoic acids lies in the relative strengths of these two opposing effects.
-
Fluorine: As the most electronegative element, fluorine exerts a very strong -I effect. However, due to the similar size of the carbon 2p and fluorine 2p orbitals, there is efficient overlap, resulting in a significant +M effect.[1][2][3][4]
-
Chlorine: While less electronegative than fluorine, chlorine still has a substantial -I effect. The overlap between the carbon 2p and chlorine 3p orbitals is less effective, leading to a weaker +M effect compared to fluorine.[2][3][5]
This intricate balance of electronic effects dictates the acidity and the electrophilicity of the carbonyl carbon, which are central to the reactivity of benzoic acid derivatives.
Acidity: A Quantitative Look at Electronic Effects
The acidity of a substituted benzoic acid, quantified by its pKa value, is a direct measure of the electronic influence of the substituent. A lower pKa indicates a stronger acid.
| Compound | o-isomer pKa | m-isomer pKa | p-isomer pKa |
| Fluorobenzoic Acid | 3.27 | 3.87 | 4.14[3][6] |
| Chlorobenzoic Acid | 2.94 | 3.83 | 3.98 |
Data Interpretation:
-
Para-substituted isomers: 4-chlorobenzoic acid is a slightly stronger acid (lower pKa) than 4-fluorobenzoic acid.[3] This is because the stronger +M effect of fluorine counteracts its greater -I effect more significantly than in the case of chlorine.[2][3][5]
-
Meta-substituted isomers: At the meta position, the mesomeric effect is negligible. Therefore, the stronger -I effect of fluorine makes 3-fluorobenzoic acid a slightly stronger acid than 3-chlorobenzoic acid.
-
Ortho-substituted isomers: The ortho-isomers are the most acidic due to the combined influence of the -I effect and the "ortho effect," which can involve steric hindrance to solvation of the carboxylate group and potential intramolecular interactions.[1][7] 2-chlorobenzoic acid is a stronger acid than 2-fluorobenzoic acid, suggesting a complex interplay of these factors.[1][7]
The Hammett equation provides a more refined quantification of the electronic effects of substituents. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group.
| Substituent | σ (meta) | σ (para) |
| -F | 0.34[2] | 0.06[2] |
| -Cl | 0.37[2][8] | 0.23[2][8] |
Data Interpretation:
The larger positive σ value for chlorine in the para position indicates that it is a more strongly electron-withdrawing group at this position compared to fluorine, consistent with the pKa data.
Comparative Reactivity in Key Transformations
The differences in electronic properties between fluorinated and chlorinated benzoic acids directly impact their reactivity in common synthetic transformations used in drug development.
Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon of the benzoic acid derivative (often an acid chloride) and the nucleophilicity of the amine.
Conceptual Workflow for Amide Bond Formation
Caption: General workflow for amide synthesis from benzoic acids.
Given that 4-chlorobenzoic acid is more acidic than 4-fluorobenzoic acid, it follows that 4-chlorobenzoyl chloride is a more potent electrophile than 4-fluorobenzoyl chloride. This is because the chlorine substituent withdraws more electron density from the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, 4-chlorobenzoyl chloride is expected to react faster with amines than 4-fluorobenzoyl chloride under identical conditions.
Experimental Protocol: Comparative Synthesis and Analysis of N-benzylbenzamides
Objective: To compare the reaction yield of N-benzyl-4-fluorobenzamide and N-benzyl-4-chlorobenzamide formation under identical reaction conditions.
Materials:
-
4-fluorobenzoic acid
-
4-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: Synthesis of Acid Chlorides
-
To a solution of 4-fluorobenzoic acid (1.0 mmol) in DCM (5 mL), add thionyl chloride (1.2 mmol) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 4-fluorobenzoyl chloride.
-
Repeat steps 1-3 with 4-chlorobenzoic acid to obtain 4-chlorobenzoyl chloride.
Part B: Amide Coupling
-
In two separate flasks, dissolve crude 4-fluorobenzoyl chloride (1.0 mmol) and 4-chlorobenzoyl chloride (1.0 mmol) in DCM (10 mL).
-
To each flask, add triethylamine (1.1 mmol).
-
Slowly add benzylamine (1.0 mmol) to each reaction mixture at 0 °C.
-
Allow the reactions to stir at room temperature for 1 hour.
-
Quench both reactions by adding saturated aqueous NaHCO₃ (10 mL).
-
Separate the organic layers and wash with brine (10 mL).
-
Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude products by recrystallization or column chromatography.
-
Determine the isolated yield for each reaction.
Expected Outcome: The reaction with 4-chlorobenzoyl chloride is expected to proceed to completion more rapidly and may result in a higher isolated yield within the same timeframe compared to the reaction with 4-fluorobenzoyl chloride.
Esterification
Similar to amide bond formation, the rate of acid-catalyzed esterification (Fischer esterification) is dependent on the electrophilicity of the protonated carbonyl carbon.
Mechanism of Fischer Esterification
Caption: Key steps in the Fischer esterification mechanism.
Following the same logic as for amide formation, the greater electron-withdrawing ability of the chloro-substituent (at the para position) enhances the electrophilicity of the carbonyl carbon. Therefore, 4-chlorobenzoic acid is expected to undergo Fischer esterification at a faster rate than 4-fluorobenzoic acid.
Nucleophilic Aromatic Substitution (SNAr)
In the context of benzoic acid derivatives where the halogen is the leaving group, the reactivity in nucleophilic aromatic substitution (SNAr) reactions is a critical consideration. For SNAr to occur, the aromatic ring must be activated by strongly electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group.
The rate-determining step in an SNAr reaction is the formation of a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups.
A common misconception is that the C-F bond, being the strongest carbon-halogen bond, would make fluoride the worst leaving group. However, in SNAr, the bond-breaking step is not rate-determining. Instead, the high electronegativity of fluorine strongly stabilizes the negatively charged intermediate, thereby accelerating the reaction. In many cases, aryl fluorides are more reactive in SNAr than aryl chlorides.
However, the situation is more complex when considering the overall electronic effect on the reaction center. Theoretical studies have suggested that for nucleophilic substitution on para-substituted nitrobenzenes, the reactivity order is p-chloro > p-fluoro.[9] This is attributed to the greater overall electron-withdrawing effect of the chloro-substituent in this specific context, which activates the ring towards nucleophilic attack.
Comparative Reactivity in SNAr
| Reactant | Relative Reactivity with Nucleophiles |
| 4-Fluoro-3-nitrobenzoic acid | Generally high due to F's ability to stabilize the Meisenheimer complex. |
| 4-Chloro-3-nitrobenzoic acid | Often more reactive than the fluoro analog due to the greater electron-withdrawing effect of chlorine activating the ring.[9] |
Practical Implications for Drug Development
The choice between a fluorinated and a chlorinated benzoic acid derivative can have significant practical consequences in a drug development campaign:
-
Synthesis Route Planning: For reactions where the benzoic acid derivative is the electrophile (e.g., amide and ester formation), using a chlorinated analog may lead to faster reactions and potentially higher yields, which is advantageous for large-scale synthesis.
-
Metabolic Stability: The C-F bond is significantly stronger than the C-Cl bond, making fluorinated compounds generally more resistant to metabolic cleavage. This can lead to a longer in vivo half-life of the drug.
-
Lipophilicity and Binding: Chlorine is more lipophilic than fluorine. This can influence the drug's ability to cross cell membranes and can also affect its binding affinity to the target protein.
-
pKa Tuning: The subtle differences in the pKa of fluorinated and chlorinated benzoic acids can be exploited to fine-tune the ionization state of a drug molecule at physiological pH, which can impact its solubility, absorption, and target engagement.
Conclusion
While fluorine and chlorine are both halogens, their differing electronic properties lead to distinct patterns of reactivity in benzoic acid derivatives. For reactions involving nucleophilic attack at the carbonyl carbon, such as amide bond formation and esterification, chlorinated benzoic acids are generally more reactive due to the greater electron-withdrawing effect of chlorine at the para position. In contrast, for nucleophilic aromatic substitution, the situation is more nuanced, with chlorinated analogs often exhibiting higher reactivity.
References
-
Allen. Fluorine is more electronegative than chlorine but p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid. Explain. Available at: [Link]
-
Chemistry Stack Exchange. Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. (2017). Available at: [Link]
-
Vaia. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below. Available at: [Link]
-
Quora. Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid? (2016). Available at: [Link]
-
Dalhousie University. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Available at: [Link]
-
Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. Available at: [Link]
-
RSC Publishing. The effect of chlorine and fluorine substitutions on tuning the ionization potential of benzoate-bridged paddlewheel diruthenium(ii, ii) complexes. Available at: [Link]
-
Scribd. The Hammett Plot For Hydrolysis of The Acid Chlorides of Benzoic Acids2. Available at: [Link]
-
Centurion University. II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. - Courseware. Available at: [Link]
-
Scribd. Experiment 8 Pre-Lab Comparative Reactions of Carboxylic Acid Derivatives. Available at: [Link]
-
PMC. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). Available at: [Link]
-
PMC. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). Available at: [Link]
-
Quora. Is o-flurobenzoic acid less acidic than o-chlorobenzoic acid? (2015). Available at: [Link]
-
RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]
-
ijstr.org. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020). Available at: [Link]
-
PMC. Aminobenzoic acid derivatives obstruct induced fit in the catalytic center of the ribosome. (2023). Available at: [Link]
-
Wikipedia. 4-Fluorobenzoic acid. Available at: [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. (2008). Available at: [Link]
-
ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Available at: [Link]
-
University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Available at: [Link]
Sources
- 1. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. global.oup.com [global.oup.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. vaia.com [vaia.com]
- 8. web.viu.ca [web.viu.ca]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 6-Fluoro-2-(3-formylphenyl)benzoic Acid Derivatives
This guide provides an in-depth technical analysis of 6-Fluoro-2-(3-formylphenyl)benzoic acid and its derivatives, focusing on their primary biological activity as Transthyretin (TTR) Kinetic Stabilizers .
A Publish Comparison Guide for Drug Development Professionals
Executive Summary & Core Pharmacophore
6-Fluoro-2-(3-formylphenyl)benzoic acid is a specialized fluorinated biphenyl scaffold designed primarily for the inhibition of Transthyretin (TTR) Amyloidosis . It belongs to the class of 2-phenylbenzoic acid derivatives (biaryl acids), structurally related to the NSAID and TTR stabilizer Diflunisal .
The molecule features three critical pharmacophoric elements:
-
Biphenyl Core: Mimics the thyroxine (T4) structure, allowing it to occupy the T4-binding pockets of the TTR tetramer.
-
6-Fluoro Substituent: Provides metabolic stability and enhances hydrophobic complementarity within the halogen-binding pockets (HBPs) of TTR.
-
3-Formyl Group: A reactive handle capable of forming a reversible covalent Schiff base with the
-amino group of Lysine-15 (Lys15) in the TTR binding site, or serving as a precursor for heterocycle synthesis (e.g., benzoxazoles).
Primary Application: Prevention of TTR tetramer dissociation (the rate-limiting step in amyloidogenesis) for the treatment of Familial Amyloid Polyneuropathy (FAP) and Cardiomyopathy (FAC).
Mechanism of Action: Kinetic Stabilization
The biological potency of this derivative stems from its ability to shift the equilibrium of TTR towards its native tetrameric state.
The Amyloidogenic Cascade & Inhibition
TTR amyloidosis occurs when the homotetramer dissociates into monomers, which then misfold and aggregate.[1][2]
-
Native State: Tetramer (Functional).[2]
-
Pathogenic Step: Dissociation
(Rate-Limiting).[2] -
Inhibitor Action: The ligand binds to the two unoccupied T4 binding sites at the dimer-dimer interface.
-
Non-covalent interactions: Hydrophobic contacts and electrostatic pairs (COOH with Lys15/Ser117).
-
Covalent Potential: The formyl group can undergo nucleophilic attack by Lys15, forming a Schiff base (imine), significantly increasing the kinetic barrier to dissociation ($ \Delta G^{\ddagger}_{diss} $).
-
Pathway Visualization
Figure 1: Mechanism of TTR stabilization.[3] The ligand binds the tetramer, raising the activation energy for dissociation and preventing the formation of amyloidogenic monomers.
Comparative Analysis: Performance vs. Alternatives
This section compares the 6-fluoro-2-(3-formylphenyl)benzoic acid scaffold against clinically relevant TTR stabilizers.
| Feature | 6-Fluoro-2-(3-formylphenyl)benzoic acid | Tafamidis (Vyndaqel) | Diflunisal | Acoramidis (AG10) |
| Chemical Class | Fluorinated Biphenyl Aldehyde | Benzoxazole | Difluorophenyl Salicylic Acid | Aminopyrazole |
| Binding Type | Covalent (Reversible Schiff Base) potential | Non-covalent | Non-covalent | Non-covalent (High Affinity) |
| Selectivity | High (Negative Cooperativity) | High | Moderate (NSAID off-targets) | Very High |
| Binding Site | T4 Pocket (Lys15 interaction) | T4 Pocket | T4 Pocket | T4 Pocket |
| Metabolic Stability | Enhanced by 6-Fluoro | High | Moderate (Glucuronidation) | High |
| Key Advantage | Kinetic anchoring via formyl group; distinct IP space. | Clinical Standard; Proven safety. | Cheap; Oral availability. | Mimics T119M mutation stability. |
Technical Insight: The "Fluoro" Advantage
The 6-fluoro substitution on the benzoic acid ring is not merely decorative. In SAR studies of biphenyls:
-
Conformational Lock: It introduces steric bulk that twists the biaryl bond, forcing a non-planar conformation that better fits the TTR binding channel.
-
pKa Modulation: It lowers the pKa of the carboxylic acid, ensuring it is fully ionized at physiological pH (7.4) to form a strong salt bridge with Lys15 .
Experimental Protocols (Self-Validating Systems)
To validate the biological activity of this compound, the following assays are standard.
Protocol A: Acid-Mediated TTR Turbidity Assay
Purpose: To measure the inhibitor's ability to prevent TTR aggregation under acid stress (mimicking lysosomal conditions).
-
Reagent Prep:
-
TTR Stock: Recombinant human WT-TTR (
) in phosphate buffer (pH 7.6). -
Inhibitor Stock: 10 mM in DMSO.
-
Acid Buffer: 200 mM Acetate, 100 mM KCl, 1 mM EDTA, pH 4.4.
-
-
Incubation:
-
Incubate TTR (
) with the test compound ( , 2x molar excess) for 30 min at 37°C. -
Control: TTR + DMSO (Negative control), TTR + Tafamidis (Positive control).
-
-
Acidification:
-
Dilute mixture 1:1 with Acid Buffer (Final pH ~4.4).
-
-
Measurement:
-
Monitor turbidity (absorbance at 350 nm or 400 nm ) every 10 min for 72 hours in a microplate reader.
-
-
Data Analysis:
-
Calculate % Inhibition :
. -
Validation Criteria: The DMSO control must show a sigmoidal aggregation curve. The compound should suppress this curve flat.
-
Protocol B: Schiff Base Confirmation (Mass Spectrometry)
Purpose: To confirm if the formyl group forms a covalent bond with Lys15.
-
Incubation: Incubate TTR (
) with compound ( ) in PBS (pH 7.4) for 12 hours. -
Reduction (Critical Step): Add
(Sodium cyanoborohydride) to reduce the reversible imine (Schiff base) to a stable secondary amine. Without this, the bond hydrolyzes during MS analysis. -
Analysis: Perform ESI-MS on the whole protein.
-
Result Interpretation:
-
Mass Shift: Look for a peak at
(reduced). -
If no shift is observed after reduction, the binding is purely non-covalent.
-
Synthesis & Derivatives Workflow
The 6-fluoro-2-(3-formylphenyl)benzoic acid scaffold is typically synthesized via Suzuki-Miyaura Coupling , allowing for rapid library generation.
Figure 2: Synthetic route and downstream functionalization. The formyl group serves as a versatile pivot for generating diverse SAR libraries.
References
-
Kelly, J. W., et al. (2003). Structure-Based Design of Selective, High-Affinity Transthyretin Amyloidogenesis Inhibitors. Science , 299(5607), 713-716.
-
Razavi, H., et al. (2003). Benzoxazoles as Transthyretin Amyloid Fibril Inhibitors: Synthesis and Biological Evaluation. Angewandte Chemie , 42(24), 2758-2761.
-
Choi, S., et al. (2010). Kinetic Stabilization of Transthyretin by Covalent Binding of Aldehyde-Containing Small Molecules. Journal of the American Chemical Society , 132(5), 1569-1571.
-
Bulawa, C. E., et al. (2012).[2] Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences , 109(24), 9629-9634.
-
BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives.
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- 2. Crystallographic Study of Novel Transthyretin Ligands Exhibiting Negative-Cooperativity between Two Thyroxine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2004056315A2 - Compositions and methods for stabilizing transthyretin and inhibiting transthyretin misfolding - Google Patents [patents.google.com]
pKa comparison of fluorinated and non-fluorinated carboxylic acids
Modulating Physicochemical Properties: A Technical Guide to the pKa of Fluorinated vs. Non-Fluorinated Carboxylic Acids
As a Senior Application Scientist, I frequently collaborate with medicinal chemists and formulation scientists who leverage fluorination to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. The substitution of hydrogen with fluorine in carboxylic acids is a classic bioisosteric strategy. However, it profoundly alters the acid dissociation constant (pKa).
This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated carboxylic acids, detailing the underlying mechanisms and the rigorous experimental protocols required to accurately measure these shifts.
Mechanistic Causality: The Inductive Effect
The fundamental driver behind the increased acidity of fluorinated carboxylic acids is the strong inductive electron withdrawal (-I effect) exerted by fluorine[1]. Fluorine is the most electronegative element, and when attached to the
When a carboxylic acid deprotonates, it forms a carboxylate anion. In non-fluorinated acids like acetic acid, this negative charge is localized across the carboxylate oxygens. In fluorinated analogs, the strongly electronegative fluorine atoms delocalize this negative charge, thermodynamically stabilizing the conjugate base[1]. Because the dissociation of an acid is an equilibrium process, stabilizing the conjugate base drives the equilibrium toward increased dissociation, thereby lowering the pKa[2].
Furthermore, this inductive effect is strictly distance-dependent. Fluorine atoms positioned closer to the carboxyl group exert a much more pronounced acid-strengthening effect than those further down the alkyl chain[1].
Logical flow of fluorine-induced carboxylate stabilization and pKa reduction.
Quantitative Comparison: Experimental pKa Values
To illustrate this effect, we can examine the acetic and propanoic acid series. The sequential addition of fluorine atoms to the
| Carboxylic Acid | Chemical Formula | pKa Value | Classification |
| Non-Fluorinated | |||
| Acetic Acid | CH₃COOH | 4.76 | Weak Acid[1] |
| Propanoic Acid | CH₃CH₂COOH | 4.87 | Weak Acid[1] |
| Fluorinated | |||
| Fluoroacetic Acid (MFA) | FCH₂COOH | 2.58 ± 0.03 | Strong Acid[3] |
| Difluoroacetic Acid (DFA) | F₂CHCOOH | 1.22 ± 0.03 | Strong Acid[3] |
| Trifluoroacetic Acid (TFA) | F₃CCOOH | 0.03 ± 0.08 | Very Strong Acid[3] |
| 3-Fluoropropanoic Acid | FCH₂CH₂COOH | ~3.89 | Weak Acid[1] |
| Perfluorooctanoic Acid (PFOA) | C₇F₁₅COOH | -0.27 ± 0.18 | Very Strong Acid[3] |
Note: The pKa of highly fluorinated acids like TFA and PFOA has historically been debated, with older computational models overestimating the values (often citing PFOA at ~2.8). Recent empirical data using NMR shifts confirm these act as very strong acids with pKa values < 0.5[3],[4].
Experimental Methodologies for pKa Determination
Accurate pKa determination requires selecting a methodology tailored to the molecule's specific properties. As an application scientist, I mandate that every protocol acts as a self-validating system to prevent systemic artifacts.
Protocol 1: Potentiometric Titration (For Non-Fluorinated & Weakly Fluorinated Acids)
Potentiometric titration is the gold standard for soluble acids with pKa values between 2 and 11[5],[6]. However, it relies heavily on the accuracy of the glass pH electrode.
Causality & Self-Validation: We employ a blank titration (solvent only) prior to the sample run. This validates the electrode's Nernstian response and accounts for dissolved CO₂. We also use Gran plot analysis rather than simple first-derivative peak picking; Gran plots linearize the titration curve, allowing us to accurately extrapolate the equivalence point even if the inflection is shallow due to buffering effects.
Step-by-Step Methodology:
-
Calibration: Calibrate the combined pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C).
-
Sample Preparation: Dissolve the carboxylic acid in a background electrolyte solution (e.g., 0.15 M KCl) to maintain a constant ionic strength, ensuring activity coefficients remain stable throughout the titration[5].
-
Blank Titration: Titrate the background electrolyte with standardized 0.1 M NaOH to generate a baseline correction curve.
-
Analyte Titration: Introduce the analyte (target concentration ~1-5 mM). Add standardized 0.1 M NaOH in dynamic volumetric increments (smaller increments near the anticipated equivalence point)[5].
-
Equilibration: Wait for the drift criterion (< 0.5 mV/min) to be met before recording each pH value.
-
Data Analysis: Plot pH vs. Volume. Apply the baseline correction and use the Henderson-Hasselbalch equation at the half-equivalence point to derive the pKa[5].
Protocol 2: ¹⁹F-NMR Chemical Shift Perturbation (For Highly Fluorinated Acids)
For highly fluorinated acids like TFA or PFOA, potentiometric titration fails. At pH < 2, glass electrodes suffer from "acid error," and the high concentration of H⁺ from the solvent obscures the inflection point. Furthermore, long-chain perfluorinated acids form micelles that skew potentiometric readings[7].
Causality & Self-Validation: ¹⁹F-NMR is unaffected by micellization or electrode errors because it directly measures the local electron density around the fluorine nuclei. Deprotonation of the carboxyl group increases electron shielding, causing an upfield shift in the NMR spectrum[7]. By including an internal pH standard and tracking the chemical shift (
Step-by-step workflow for 19F-NMR chemical shift perturbation pKa determination.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1.0 mM solution of the fluorinated acid in 10% D₂O / 90% H₂O. Add a trace amount of a pH-independent internal reference (e.g., trifluorotoluene)[3].
-
in situ pH Adjustment: Divide the sample into multiple aliquots. Adjust the pH of each aliquot across a range (e.g., pH -1.0 to 5.0) using concentrated HCl or NaOH. Measure the exact pH of each aliquot using a calibrated micro-electrode[3].
-
NMR Acquisition: Acquire ¹⁹F-NMR spectra for each aliquot at a constant temperature (25 °C). Ensure sufficient relaxation delay (D1) for quantitative integration.
-
Chemical Shift Tracking: Record the chemical shift (
) of the fluorine atoms closest to the carboxyl group (the -CF₂ or CF₃ group)[3]. -
Data Fitting: Plot the chemical shift (
) against the measured pH. Fit the data to a sigmoidal dose-response curve (Henderson-Hasselbalch model). The inflection point of the curve corresponds exactly to the pKa[7].
Conclusion
The strategic introduction of fluorine into carboxylic acids is a powerful tool for modulating acidity. By understanding the inductive mechanisms and employing rigorous, self-validating analytical techniques like ¹⁹F-NMR for extreme pKa values, drug development professionals can accurately predict and manipulate the ionization state of their target molecules, optimizing their overall pharmacokinetic behavior.
References
1.[1] Comparison of acidity between fluorinated and non-fluorinated carboxylic acids, Benchchem. 1 2.[3] Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR, PubMed Central (PMC). 3 3.[4] The pKa values of PFOA and other highly fluorinated carboxylic acids, PubMed.4 4.[7] Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR, Digitellinc. 7 5.[5] An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers, Benchchem.5 6.[2] 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition, OpenStax adaptation (NC State University Libraries). 2 7.[6] Development of Methods for the Determination of pKa Values, PubMed Central (PMC). 6
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- 2. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
Analytical Techniques to Confirm the Identity of Synthesized Biphenyl Carboxylic Acids
[1][2]
Executive Summary & Comparative Analysis
Biphenyl carboxylic acids are critical scaffolds in medicinal chemistry (e.g., angiotensin II receptor blockers like Valsartan) and materials science (liquid crystals). The primary synthetic challenge is not just purity, but regio-regularity . A Suzuki coupling intended to produce a 4-substituted biphenyl can yield trace 2- or 3- isomers, or unreacted aryl halides that mimic the product's solubility.
No single technique provides a complete structural picture.[1][2] The following table compares the performance of standard analytical methods specifically for BPCA characterization.
Table 1: Comparative Performance of Analytical Techniques for BPCAs
| Feature | NMR ( | HRMS (ESI-TOF/Orbitrap) | FT-IR | Single Crystal XRD |
| Primary Utility | Regioisomerism & Connectivity | Formula Confirmation & Purity | Functional Group ID | Absolute Configuration |
| Sample State | Solution (DMSO-d | Solution (MeOH/H | Solid (ATR) or KBr Pellet | Solid (Single Crystal) |
| Limit of Detection | High (~0.1 mg) | Very Low (pg/mL) | Moderate | N/A (Requires crystal) |
| Specificity | Excellent (distinguishes o, m, p) | Moderate (isomers have same mass) | Low (fingerprint only) | Ultimate (Gold Standard) |
| Critical Limitation | COOH proton exchange/broadening | Ion suppression; In-source fragmentation | Water interference in OH region | Crystal growth difficulty |
| Cost/Time | Moderate / 10-30 mins | High / <5 mins | Low / <2 mins | Very High / Days-Weeks |
Strategic Workflow: The "Triad of Confirmation"
To guarantee structural integrity, rely on a "Triad" approach: Mass (Formula), Resonance (Connectivity), and Vibration (Functional Group).
Diagram 1: Structural Elucidation Workflow
This workflow illustrates the logical progression from crude synthesis to certified reference material.
Deep Dive: Nuclear Magnetic Resonance (NMR)
NMR is the most powerful tool for distinguishing between 2-, 3-, and 4-biphenyl carboxylic acids.
Why It Matters (Causality)
In biphenyl systems, the resonance between the two phenyl rings depends on the dihedral angle.
-
Para (4-) substituted: Often planar or near-planar, allowing conjugation. Protons appear as clear AA'BB' systems if the other ring is unsubstituted.
-
Ortho (2-) substituted: Steric hindrance forces the rings to twist (dihedral angle ~90°). This breaks conjugation, shielding the protons and creating complex multiplets due to the loss of symmetry.
Experimental Protocol: 1H NMR for BPCAs
Objective: Obtain a spectrum with a visible carboxylic acid proton and resolved aromatic region.
-
Solvent Selection: Use DMSO-d
(Dimethyl sulfoxide-d6).-
Reasoning: Carboxylic acids form dimers in non-polar solvents like CDCl
, leading to broad, invisible, or shifting -COOH peaks. DMSO disrupts these dimers via hydrogen bonding, resulting in a sharp(er) singlet typically between 12.0 – 13.5 ppm .
-
-
Sample Preparation:
-
Weigh 5–10 mg of the dried BPCA into a clean vial.
-
Add 0.6 mL of DMSO-d
. -
Tip: If the compound is insoluble, gently heat the tube to 40°C. Do not use sonication if the sample is in the NMR tube to avoid tube breakage or aerosolization.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (for reliable integration).
-
Relaxation Delay (D1): Set to 5 seconds . Carboxylic acid protons have long T1 relaxation times; a short delay will under-integrate the COOH peak, leading to false purity calculations.
-
Scans: 16–64 scans are usually sufficient.
-
Interpretation Checklist:
-
12-13 ppm: Broad singlet (1H, -COOH).
-
7.0-8.5 ppm: Aromatic region. Count the integral. For a mono-substituted biphenyl carboxylic acid, you expect 9 aromatic protons.
-
Splitting: Look for the diagnostic "roofing" effect in doublets, indicating coupled protons.
Orthogonal Validation: Mass Spectrometry (LC-MS)
While NMR confirms the skeleton, MS confirms the elemental composition and detects trace impurities that NMR might miss (e.g., de-brominated byproducts).
Why It Matters
Biphenyl carboxylic acids ionize poorly in positive mode. They are acidic; therefore, Negative Ion Mode (ESI-) is mandatory.
Experimental Protocol: LC-MS Screening
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH buffering).
-
B: Acetonitrile or Methanol.
-
Note: Avoid Trifluoroacetic acid (TFA) in negative mode as it suppresses ionization.
-
-
Sample Prep:
-
Dissolve sample in Methanol to a concentration of 1 mg/mL (Stock).
-
Dilute to 10 µg/mL (10 ppm) for injection.
-
-
MS Settings (ESI-):
-
Capillary Voltage: -2.5 to -3.5 kV.
-
Cone Voltage: 20–40 V.
-
Scan Range: m/z 100–600.
-
Data Analysis:
Functional Group Verification: FT-IR
Infrared spectroscopy is a rapid "gatekeeper" technique to ensure the hydrolysis of an ester precursor was successful.
Key Spectral Features
-
O-H Stretch: A very broad, jagged absorption from 3300–2500 cm
.[5] This "bearded" shape is unique to carboxylic acid dimers and overlaps the C-H stretches. -
C=O Stretch: A strong, sharp peak at 1680–1710 cm
. Conjugation with the biphenyl ring typically lowers the wavenumber compared to aliphatic acids (usually >1710 cm ). -
C-O Stretch: Strong band at 1280–1300 cm
.
Protocol:
-
Use an ATR (Attenuated Total Reflectance) accessory for solids. No KBr pellet preparation is required.
-
Place ~2 mg of solid on the diamond crystal and apply high pressure.
-
Collect 16 scans at 4 cm
resolution.
Advanced Characterization: Single Crystal XRD
If the compound exhibits polymorphism (different crystal packing affecting solubility/bioavailability) or if the regioisomerism remains ambiguous after 2D-NMR, X-ray Diffraction (XRD) is the absolute authority.
-
Requirement: Growth of a high-quality single crystal (0.1 – 0.3 mm).
-
Method: Slow evaporation of ethanol or acetonitrile solutions often yields suitable crystals for BPCAs due to their pi-stacking tendency.
-
Output: Provides the precise torsion angle between the phenyl rings, which correlates directly with biological activity (receptor fit).
References
-
BenchChem. (2025).[6] Structural Analysis and Confirmation of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). 2-Biphenylcarboxylic acid IR and Mass Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[7] (Standard text for NMR/IR interpretation principles).
-
Chemistry LibreTexts. (2021). Analytical Methods for Structure Elucidation. Retrieved from
Sources
- 1. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 2. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 4. Biphenyl-4-carboxylic acid [webbook.nist.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and TLC Methods for Purity Assessment of Benzoic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
In the pharmaceutical landscape, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a widely used compound like benzoic acid and its derivatives, which serve as preservatives, intermediates, and even active ingredients, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two ubiquitous analytical techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the purity assessment of benzoic acid compounds. As a senior application scientist, this document is structured to provide not just procedural steps, but a logical framework for methodological choices, ensuring scientifically sound and reliable purity determinations.
The Imperative of Purity in Benzoic Acid Compounds
Benzoic acid's antimicrobial properties make it a common excipient in pharmaceutical formulations, while its derivatives form the basis of numerous APIs.[1] Impurities, which can arise from the synthesis process, degradation, or storage, can impact the stability, bioavailability, and safety of the final drug product. Therefore, analytical methods employed for purity testing must be sensitive, specific, and robust enough to detect and quantify potential impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis
HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture.[2][3] It is widely considered the "gold standard" for the purity testing of non-volatile or thermally unstable compounds like benzoic acid.[2][4] The fundamental principle of HPLC lies in the differential distribution of a sample between a liquid mobile phase and a solid stationary phase packed in a column.[3] High pressure is used to force the mobile phase and sample through the column, leading to a separation of components based on their affinity for the stationary phase.[3]
Causality Behind Experimental Choices in HPLC for Benzoic Acid
The selection of HPLC parameters is a critical step in developing a robust and reliable method. For benzoic acid and its derivatives, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.[4] This is because benzoic acid is a moderately polar compound, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.
-
Stationary Phase (Column): A C18 or C8 column is commonly employed for the analysis of benzoic acid.[5] These columns consist of silica particles that have been chemically modified with octadecyl (C18) or octyl (C8) silanes, creating a non-polar surface. The choice between C18 and C8 depends on the specific benzoic acid derivative and its impurities, with C18 offering greater retention for non-polar compounds.
-
Mobile Phase: The mobile phase in RP-HPLC for benzoic acid is typically a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol.[5][6] The buffer, often an acetate or phosphate buffer, is crucial for controlling the pH of the mobile phase. Since benzoic acid is an acidic compound, maintaining a pH below its pKa (~4.2) will keep it in its protonated, less polar form, leading to better retention and peak shape. The organic modifier is used to elute the compound from the column.
-
Detection: Benzoic acid contains a chromophore (the benzene ring) that absorbs ultraviolet (UV) light. Therefore, a UV detector is the most common and cost-effective choice for its detection.[7] The detection wavelength is typically set around 230-254 nm, where benzoic acid exhibits significant absorbance.[5][7][8] A Diode-Array Detector (DAD) can also be used to obtain spectral information, which aids in peak identification and purity assessment.[6]
A Self-Validating HPLC Protocol for Benzoic Acid Purity
A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[9][10][11] The validation process, guided by the International Council for Harmonisation (ICH) guidelines, assesses parameters such as specificity, linearity, accuracy, precision, and robustness.[8][9][10][12]
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for the purity assessment of benzoic acid using HPLC.
Detailed HPLC Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 60:40 (v/v) mixture of 0.05 M ammonium acetate buffer (pH 4.4) and methanol.[6] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of benzoic acid reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute the stock solution to create a series of calibration standards.[13]
-
Sample Solution Preparation: Accurately weigh the benzoic acid sample to be tested and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters to check include theoretical plates, tailing factor, and reproducibility of peak area and retention time.
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.
-
Data Processing: Integrate the peaks in the chromatograms to determine their retention times and areas.
-
Purity Calculation: The purity of the benzoic acid sample is typically calculated based on the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC): A Versatile Tool for Qualitative Assessment
TLC is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds.[14][15] It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent on a plate) and a mobile phase that moves up the plate by capillary action.[14]
Rationale for TLC Method Selection for Benzoic Acid
TLC is particularly useful for rapid purity checks, reaction monitoring, and as a preliminary screening tool before employing more quantitative methods like HPLC.[16][17][18]
-
Stationary Phase: For the separation of benzoic acid and its potential impurities, a silica gel plate is a common choice.[19] Silica gel is a polar adsorbent.[20] Reversed-phase TLC plates, such as RP-8, can also be used.[21]
-
Mobile Phase: The choice of mobile phase is critical for achieving good separation in TLC. A mixture of a non-polar solvent (like toluene or hexane) and a more polar solvent (like ethyl acetate or ethanol) is often used.[18][22] The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) value, typically between 0.2 and 0.8, for the compound of interest. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[17][20]
-
Detection: Since benzoic acid is colorless, a visualization method is required. The most common method is to view the TLC plate under UV light (at 254 nm), where compounds that absorb UV light will appear as dark spots against a fluorescent background.[22][23] Staining with iodine vapor is another option.[23]
A Trustworthy TLC Protocol for Benzoic Acid Purity Screening
Experimental Workflow for TLC Analysis
Caption: A standard workflow for the purity assessment of benzoic acid using TLC.
Detailed TLC Protocol:
-
Sample Preparation: Dissolve the benzoic acid sample and a reference standard in a suitable volatile solvent (e.g., methanol or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot a small amount of the sample and standard solutions onto the baseline of a TLC plate (e.g., silica gel 60 F254).[18]
-
Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of toluene and ethanol, 9:1 v/v).[18] Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is close to the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. After the plate has dried, visualize the spots under a UV lamp at 254 nm. Circle the observed spots with a pencil.
-
Analysis: Calculate the Rf value for each spot. A pure compound should ideally show a single spot. The presence of additional spots in the sample lane, which are not present in the standard lane, indicates the presence of impurities.[22][23]
Comparative Analysis: HPLC vs. TLC for Benzoic Acid Purity
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | High-pressure separation in a packed column.[3] | Separation on a thin layer of adsorbent by capillary action.[14] |
| Primary Use | Quantitative analysis, high-resolution separation.[2][24] | Qualitative analysis, rapid screening, reaction monitoring.[16][17] |
| Sensitivity | High (µg to ng levels).[25] | Lower (µg levels).[20] |
| Resolution | Excellent, capable of separating complex mixtures.[26] | Moderate, may not separate closely related compounds.[20] |
| Analysis Time | Longer (typically 10-30 minutes per sample).[27] | Shorter (development time can be 15-45 minutes for multiple samples).[15] |
| Solvent Consumption | Higher. | Lower. |
| Cost | High initial instrument cost and ongoing maintenance. | Low cost for plates and chambers.[15][20] |
| Throughput | Sequential analysis. | Multiple samples can be run simultaneously on one plate.[20] |
| Data Output | Quantitative (peak area, concentration), highly reproducible.[24] | Qualitative (Rf value, number of spots), semi-quantitative at best.[17][20] |
Conclusion: A Synergistic Approach to Purity Assessment
Both HPLC and TLC are valuable tools for assessing the purity of benzoic acid compounds, each with its distinct advantages. HPLC stands out as the superior technique for accurate and precise quantitative analysis, making it indispensable for final product quality control and regulatory submissions.[24][28] Its high resolution and sensitivity allow for the detection and quantification of even trace-level impurities.[25]
On the other hand, TLC offers a rapid, simple, and cost-effective method for qualitative purity screening.[14][15] Its ability to run multiple samples in parallel makes it an excellent choice for in-process control, reaction monitoring, and preliminary purity checks.[17][18]
In a comprehensive quality control strategy, HPLC and TLC are not mutually exclusive but rather complementary. A typical workflow might involve using TLC for rapid screening of raw materials and reaction progress, followed by the use of a validated HPLC method for the final, quantitative purity assessment of the API. This synergistic approach leverages the strengths of both techniques to ensure the highest standards of quality and safety for benzoic acid-containing pharmaceutical products.
References
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience. (n.d.).
- Understanding HPLC Test: Principles, Standards, and Applications Explained - Torontech. (2024, July 20).
- A REVIEW ON THIN LAYER CHROMATOGRAPHY: PRINCIPLES, APPLICATIONS AND ADVANCES - Anveshana's International Publication. (n.d.).
- ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, February 28).
- The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6).
- Principle of HPLC Explained: Working, Components & Applications - WebofPharma. (2026, February 13).
- ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31).
- A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)amino]benzoic acid and Related Compounds - Benchchem. (n.d.).
- Thin Layer Chromatography in Pharmaceutical Analysis | PDF - Slideshare. (n.d.).
- How can benzoic acid be tested for purity? - Quora. (2018, May 20).
- High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in - Open Access Journals. (2024, September 29).
- HPLC in Pharmaceutical Applications - Lab Manager. (2025, January 2).
- A Comprehensive Working, Principles and Applications of Thin Layer Chromatography - Courseware :: Centurion University. (2012, June 15).
- Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants - International Journal of Pharmaceutical Sciences Review and Research. (2012, December 31).
- Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment - ResearchGate. (2025, December 28).
- Thin-Layer Chromatography (TLC) Procedure and Principles - J&K Scientific LLC. (2023, November 30).
- Application Note: Quantification of Benzoic Acid in Food Samples by High-Performance Liquid Chromatography (HPLC) - Benchchem. (n.d.).
- Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan - Research India Publications. (n.d.).
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. (n.d.).
- Separation of benzoic acids - Merck. (n.d.).
- HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden - UST Journals. (2023, September 20).
- Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a - MilliporeSigma. (n.d.).
- Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive - European Union. (2017, April 28).
- How can benzoic acid be tested for purity? - ECHEMI. (n.d.).
- HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES - UPB. (n.d.).
- Benzoic Acid Assay by Titration. (n.d.).
- Benzoic Acid Purity Titration Guide | PDF - Scribd. (n.d.).
- Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD) - BAuA. (2024, December 23).
- Exp 8 part 2 Purity of benzoic acid - YouTube. (2019, January 25).
- Separation of substituted benzoic acids by ion-pair chromatography - Merck Millipore. (n.d.).
- (PDF) THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER - ResearchGate. (2015, July 21).
- Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf - ResearchGate. (n.d.).
- PRACTICAL #3: THIN LAYER CHROMATOGRAPHY. (2015, February 12).
- HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.).
- Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties - SciELO. (n.d.).
- No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. (n.d.).
- Comparison of high performance TLC and HPLC for separation and quantification of chlorogenic acid in green coffee bean extracts. | Semantic Scholar. (n.d.).
- Comparison of high performance TLC and HPLC for separation and quantification of chlorogenic acid in green coffee bean extracts | Request PDF - ResearchGate. (2025, August 7).
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comparative study of ortho vs. para fluorine substitution on benzoic acid acidity
Comparative Study: Ortho- vs. Para-Fluorine Substitution on Benzoic Acid Acidity
Executive Summary
In medicinal chemistry and physical organic research, the strategic placement of fluorine atoms is a critical tool for modulating pKa, lipophilicity, and metabolic stability. This guide provides a definitive comparison of ortho-fluorobenzoic acid (2-FBA) and para-fluorobenzoic acid (4-FBA) against the unsubstituted benzoic acid standard.
The Verdict:
-
Ortho-fluorobenzoic acid (pKa 3.27) is significantly more acidic than benzoic acid (pKa 4.20), driven by the proximity-dependent inductive effect and the "ortho effect."
-
Para-fluorobenzoic acid (pKa 4.14) is only marginally more acidic than benzoic acid. The strong electron-withdrawing inductive effect (-I) is nearly canceled by a powerful electron-donating resonance effect (+R).
Theoretical Framework: The Electronic Tug-of-War
To understand the acidity differences, we must deconstruct the electronic vectors acting upon the carboxylate anion (
The Inductive Effect (-I)
Fluorine is the most electronegative element (Pauling scale 3.98). Through the sigma (
-
Mechanism: Stabilizes the carboxylate anion by dispersing its negative charge.
-
Distance Dependence: The effect decays rapidly with distance (
). Therefore, the stabilization is strongest at the ortho position and weakest at the para position.
The Resonance Effect (+R)
Fluorine possesses lone pair electrons in 2p orbitals. When conjugated with a pi (
-
Mechanism: Increases electron density in the ring. If this density reaches the carboxylate group, it destabilizes the anion (repulsion between the donated density and the negative charge of
). -
Orbital Overlap: Unlike Chlorine or Bromine, Fluorine’s 2p orbitals are roughly the same size as Carbon’s 2p orbitals. This allows for highly efficient orbital overlap , making the +R effect of Fluorine exceptionally strong compared to other halogens.
The "Ortho Effect"
The ortho position is unique. While steric hindrance is often cited for bulky groups (like
Comparative Data Analysis
The following table synthesizes experimental pKa values and Hammett substituent constants (
Table 1: Physicochemical Parameters of Fluorinated Benzoic Acids
| Compound | Structure | pKa ( | Hammett | Dominant Effect | |
| o-Fluorobenzoic Acid | 2-F- | 3.27 | -0.93 | N/A (Ortho effect) | Strong Inductive (-I) |
| m-Fluorobenzoic Acid | 3-F- | 3.86 | -0.34 | Inductive (-I) only | |
| p-Fluorobenzoic Acid | 4-F- | 4.14 | -0.06 | -I and +R Cancellation | |
| Benzoic Acid | 4.20 | Reference | Standard |
Note: A positive Hammett
Visualizing the Mechanism
The following diagram illustrates the competing electronic effects in the para isomer versus the dominant inductive stabilization in the ortho isomer.
Experimental Protocol: Potentiometric pKa Determination
To validate these values in a laboratory setting, Potentiometric Titration is the gold standard. This method is self-validating as it generates a full titration curve, allowing detection of impurities or carbonate contamination.
Materials
-
Analyte: ~50 mg of respective fluorobenzoic acid (High Purity >99%).
-
Solvent: Carbonate-free distilled water (boiled and cooled under
).-
Note: If solubility is low, use a co-solvent (Methanol/Water) and extrapolate to 0% organic using the Yasuda-Shedlovsky plot.
-
-
Titrant: 0.1 M NaOH (Standardized against KHP).
-
Ionic Strength Adjuster: 0.1 M KCl (to maintain constant activity coefficients).
Workflow
-
System Preparation:
-
Calibrate pH electrode using buffers pH 4.01 and 7.00.
-
Thermostat the reaction vessel to 25.0°C ± 0.1°C.
-
Purge solution with Nitrogen (
) for 10 minutes to remove dissolved .
-
-
Titration:
-
Dissolve analyte in 50 mL of 0.1 M KCl.
-
Add 0.1 M NaOH in small increments (e.g., 50
). -
Record equilibrium pH after each addition (drift < 0.002 pH/min).
-
Continue until pH reaches ~11.0.
-
-
Data Processing (Gran's Method):
-
Do not rely solely on the pH at half-equivalence point.
-
Plot
vs. (Gran Plot) to accurately determine the Equivalence Point ( ). -
Calculate pKa using the Henderson-Hasselbalch equation at multiple points in the buffer region (20-80% neutralization) and average the results.
-
Implications for Drug Design
-
Bioisosterism:
-
Replacing a Hydrogen with Fluorine at the para position is a common strategy to block metabolic oxidation (by Cytochrome P450) without significantly altering the acidity or solubility of the parent benzoic acid.
-
Replacing at the ortho position will drastically lower pKa, potentially altering the drug's ionization state at physiological pH (7.4), affecting membrane permeability.
-
-
Lipophilicity:
-
Fluorination generally increases lipophilicity (LogP). However, if ortho-substitution increases acidity such that the molecule is fully ionized at pH 7.4, the effective distribution coefficient (LogD) may actually decrease (ions do not cross membranes easily).
-
References
-
Dippy, J. F. J., & Lewis, R. H. (1936). The dissociation constants of some symmetrically disubstituted benzoic acids. Journal of the Chemical Society. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Schiemann, G., & Winkelmüller, W. (1933).[2] p-Fluorobenzoic Acid.[2][3][4] Organic Syntheses, 13, 52. Link
- Albert, A., & Serjeant, E. P. (1984).
Sources
Personal protective equipment for handling 6-Fluoro-2-(3-formylphenyl)benzoic acid
Operational Hazard Assessment & Scientific Context
Compound Profile
-
Chemical Name: 6-Fluoro-2-(3-formylphenyl)benzoic acid[1]
-
Structural Class: Fluorinated Biaryl Carboxylic Acid / Aryl Aldehyde[1]
-
Molecular Weight: ~244.22 g/mol (Calculated based on formula
)[1] -
Physical State: Typically an off-white to pale yellow solid/powder.[1]
Mechanism of Hazard (SAR Analysis)
As a specific toxicological monograph may not exist for this exact isomer, safety protocols must be derived from Structure-Activity Relationships (SAR) of analogous fluorinated benzoic acids and benzaldehydes (e.g., 2-Fluoro-5-formylbenzoic acid).[1]
-
The Formyl Moiety (-CHO): The aldehyde group at the 3'-position is chemically reactive.[1] It poses a risk of auto-oxidation to the corresponding carboxylic acid upon air exposure.[1] Biologically, aryl aldehydes are known sensitizers and respiratory irritants (STOT-SE Category 3).[1]
-
The Carboxylic Acid (-COOH): Provides acidity (
approx. 3.5–4.0). Contact with moisture on skin or mucous membranes generates protons ( ), leading to chemical burns or severe irritation (Skin Irrit. 2, Eye Dam. 1/2). -
The Fluorine Substituent: While the C-F bond is metabolically stable, it increases the lipophilicity of the molecule, potentially enhancing skin absorption compared to non-fluorinated analogs.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed standard OSHA requirements, prioritizing "Defense in Depth" for research-grade chemicals where chronic toxicity data is incomplete.
| PPE Category | Requirement | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Permeation Defense: Aldehydes can permeate thin latex.[1] Nitrile offers superior resistance to organic acids. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders that act as irritants. Goggles prevent migration of acidic dust into the lacrimal fluid. |
| Respiratory | N95 (minimum) or P100 (If outside fume hood) | Inhalation Risk: The compound is a solid irritant. If weighing >500 mg or if electrostatic dust is visible, respiratory protection is mandatory to prevent bronchial sensitization. |
| Body Defense | Lab Coat (High-Neck) + Tyvek Sleeves | Contact Prevention: Standard cotton coats are porous.[1] Tyvek sleeves cover the wrist gap between the glove and coat cuff—a common exposure point during reach-in operations.[1] |
Operational Protocols
Protocol A: Weighing & Transfer (The Critical Zone)
Context: The highest risk of exposure occurs when the solid is manipulated, generating airborne particulates.[1]
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Fluorinated organics often carry high static charges, causing "jumping" of powder.
-
The "Wet" Technique: If possible, pre-weigh the solvent in the receiving flask. Add the solid directly to the solvent to immediately suppress dust generation.
Protocol B: Reaction Setup (Inert Handling)
Context: The aldehyde group is air-sensitive.[1]
-
Atmosphere: Purge reaction vessels with Nitrogen (
) or Argon. -
Temperature Control: Do not heat above 50°C without a reflux condenser. Aldehydes can volatilize, creating a respiratory hazard even if the solid acid has a high melting point.
-
Incompatibility Check:
-
Avoid: Strong oxidizers (Peroxides,
) Risk of exothermic oxidation. -
Avoid: Strong bases (NaOH, Hydrides)
Rapid deprotonation/exotherm.
-
Protocol C: Spill Response Logic
Do not use water immediately. Water spreads organic powders.[1]
-
Isolate: Close hood sash. Mark the area.
-
Cover: Gently cover the spill with Sodium Carbonate (
) or Spill-X-A . This neutralizes the acidity. -
Absorb: Once neutralized (bubbling stops if wet), absorb with vermiculite.
-
Clean: Wipe surface with 70% Ethanol, then soap and water.
Visualizations
Figure 1: PPE Decision Logic for Fluorinated Acids
Caption: Decision tree for selecting PPE based on operational scale and physical state.
[1]
Figure 2: Waste Disposal Workflow
Caption: Segregation logic to prevent regulatory non-compliance and chemical incompatibility.
Disposal & Logistics
Waste Classification
Due to the presence of the Fluorine atom, this compound must be segregated into Halogenated Waste streams in most jurisdictions (EPA/RCRA).
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged in hazardous waste bags labeled "Toxic Solid - Fluorinated Organic."[1]
-
Liquid Waste: Mother liquors and wash solvents must go into the "Halogenated Organic Solvents" carboy.[1] Do not mix with acid waste streams containing bleach (NaOCl) , as this can liberate toxic gases, although the primary risk here is the organic content.
Storage Logistics
-
Temperature: Store at 2–8°C (Refrigerated). The aldehyde group is prone to degradation at room temperature over months.
-
Container: Amber glass vial with a Teflon-lined cap (prevents UV degradation and leaching).[1]
-
Labeling: Must carry the GHS signal word WARNING and pictograms for Irritant (Exclamation Mark) .
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Fluoro-5-formylbenzoic acid (Analogous Structure). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
